5-Isocyanatobenzo[c][1,2,5]oxadiazole
Description
Contextualization of Benzo[c]wikipedia.orgchemeurope.comcrowdchem.netoxadiazole Scaffolds in Organic Chemistry
The benzo[c] wikipedia.orgchemeurope.comcrowdchem.netoxadiazole, also known as benzofurazan (B1196253), is a five-membered aromatic heterocycle fused to a benzene (B151609) ring. chemicalbook.com This scaffold is planar and possesses a significant dipole moment. chemicalbook.com The π-electron density is highest on the nitrogen atoms, and the ring system is considered π-excessive. chemicalbook.com In the realm of organic chemistry, the benzo[c] wikipedia.orgchemeurope.comcrowdchem.netoxadiazole core is a valued structural motif, primarily due to its prevalence in a wide array of functionally diverse molecules.
Derivatives of this scaffold have been extensively investigated for their applications in medicinal chemistry. They have been identified as potent inhibitors of various biological targets, including indoleamine 2,3-dioxygenase (IDO1) for cancer immunotherapy, and have shown promise as agents against Leishmania donovani, the parasite responsible for visceral leishmaniasis. nih.govscispace.comrsc.org Furthermore, specific derivatives have been designed and synthesized as inhibitors of the PD-1/PD-L1 protein-protein interaction, a key target in oncology. nih.govacs.org Beyond pharmaceuticals, the fluorogenic properties of certain benzoxadiazoles make them useful in the development of light-emitting devices and fluorescent probes. chemicalbook.com
Table 1: Properties of the Benzo[c] wikipedia.orgchemeurope.comcrowdchem.netoxadiazole Scaffold
| Property | Description | Reference |
|---|---|---|
| Molecular Formula | C6H4N2O | moldb.com |
| Molecular Weight | 120.11 g/mol | moldb.com |
| Structure | Aromatic, planar, bicyclic heterocycle. | chemicalbook.com |
| Common Name | Benzofurazan | chemicalbook.com |
| Key Applications | Medicinal chemistry (e.g., enzyme inhibitors), materials science (e.g., fluorophores). | chemicalbook.comnih.govnih.govacs.org |
Overview of Isocyanate Functional Group Chemistry and Its Significance
The isocyanate functional group, with the general structure R−N=C=O, is a highly reactive class of heterocumulenes. wikipedia.orgrsc.org The carbon atom of the isocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. crowdchem.netnih.gov This reactivity is central to its significance in synthetic organic chemistry.
Isocyanates readily react with a variety of nucleophiles:
Alcohols (ROH) react to form urethane (B1682113) (carbamate) linkages. wikipedia.orgchemeurope.com
Amines (RNH2) react to form urea (B33335) derivatives. chemeurope.com
Water (H2O) leads to the formation of an unstable carbamic acid, which subsequently decomposes to a primary amine and carbon dioxide. doxuchem.comorganic-chemistry.org
This versatile reactivity is harnessed on an industrial scale, most notably in the production of polyurethanes, a major class of polymers. wikipedia.orgrsc.orgdoxuchem.com This is achieved by reacting diisocyanates with polyols (molecules with multiple hydroxyl groups). chemeurope.com The formation of urethanes and ureas is also a cornerstone of synthetic strategies in the pharmaceutical and agrochemical industries. nih.gov
Table 2: Characteristic Reactions of the Isocyanate Functional Group
| Nucleophile | Reagent | Resulting Functional Group | Product Class |
|---|---|---|---|
| Alcohol | R'-OH | -NH-C(=O)-O-R' | Urethane (Carbamate) |
| Amine (Primary) | R'-NH2 | -NH-C(=O)-NH-R' | Urea |
Genesis and Evolution of Research on Isocyanato-Functionalized Heterocycles
The field of isocyanato-functionalized heterocycles emerged from the broader study of reactive intermediates in organic synthesis. While simple isocyanates were discovered in the mid-19th century, their incorporation into more complex heterocyclic systems has been a more modern development. crowdchem.netrsc.org The motivation behind this research is to create bifunctional molecules that combine the specific properties of a heterocyclic core (such as biological activity or unique electronic properties) with the versatile reactivity of the isocyanate group.
Early research focused on developing synthetic methods to introduce the isocyanate functionality onto various ring systems. Classical rearrangement reactions, such as the Curtius, Hofmann, and Lossen rearrangements, which generate isocyanates in situ from carboxylic acid derivatives, proved to be highly effective. chemeurope.comrsc.org More recent research has focused on the controlled synthesis and reaction of these compounds. For instance, methods for generating isocyanates under mild conditions or using "blocked" isocyanate precursors have been developed to manage their high reactivity and prevent undesired side reactions like polymerization. rsc.orgnih.gov These advancements have enabled chemists to use isocyanato-functionalized heterocycles as powerful building blocks for the rapid assembly of complex molecules, including novel nitrogen heterocycles for pharmaceutical and agrochemical discovery. rsc.orgresearchgate.net
Specific Research Focus on 5-Isocyanatobenzo[c]wikipedia.orgchemeurope.comcrowdchem.netoxadiazole within Chemical Synthesis and Reactivity
The specific compound 5-Isocyanatobenzo[c] wikipedia.orgchemeurope.comcrowdchem.netoxadiazole combines the biologically relevant benzoxadiazole scaffold with the synthetically versatile isocyanate group. Research into this molecule is centered on its potential as a reactive intermediate for creating novel derivatives.
Synthesis: A primary and highly effective method for the synthesis of aromatic isocyanates is the Curtius rearrangement. organic-chemistry.orgnih.gov This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097), which rearranges to form an isocyanate with the loss of nitrogen gas. wikipedia.orguq.edu.au The synthesis of 5-Isocyanatobenzo[c] wikipedia.orgchemeurope.comcrowdchem.netoxadiazole would plausibly begin with the corresponding benzo[c] wikipedia.orgchemeurope.comcrowdchem.netoxadiazole-5-carboxylic acid. This starting material can be converted to its acyl chloride and subsequently treated with an azide salt (e.g., sodium azide) to form the key intermediate, benzo[c] wikipedia.orgchemeurope.comcrowdchem.netoxadiazole-5-carbonyl azide. nih.gov Gentle heating of this acyl azide would then induce the rearrangement to yield the target isocyanate. organic-chemistry.org The entire process is a concerted mechanism, proceeding without the formation of a free nitrene intermediate. wikipedia.org
Reactivity: The chemical reactivity of 5-Isocyanatobenzo[c] wikipedia.orgchemeurope.comcrowdchem.netoxadiazole is dominated by the electrophilic character of the isocyanate carbon. It is expected to readily undergo nucleophilic addition reactions with a wide range of compounds. For example, reaction with an alcohol would yield a urethane derivative, while reaction with an amine would produce a urea. This allows for the straightforward attachment of various side chains to the 5-position of the benzoxadiazole ring system, providing a powerful tool for structure-activity relationship (SAR) studies in drug discovery. The electron-withdrawing nature of the benzo[c] wikipedia.orgchemeurope.comcrowdchem.netoxadiazole ring is expected to enhance the electrophilicity of the isocyanate carbon, potentially increasing its reactivity compared to isocyanates on more electron-rich aromatic systems. nih.gov
Scope and Objectives of Academic Inquiry into the Compound's Chemical Behavior
The academic interest in 5-Isocyanatobenzo[c] wikipedia.orgchemeurope.comcrowdchem.netoxadiazole stems from its identity as a strategic chemical intermediate. The primary objectives of studying this compound are to leverage its dual functionality for the synthesis of novel, complex molecules.
The scope of inquiry includes:
Synthetic Utility: Exploring its use as a building block to create libraries of novel benzo[c] wikipedia.orgchemeurope.comcrowdchem.netoxadiazole derivatives. By reacting the isocyanate with diverse nucleophiles (alcohols, amines, thiols, etc.), a multitude of new compounds can be generated efficiently.
Medicinal Chemistry: Using the compound to synthesize potential therapeutic agents. Given the established biological activities of the benzoxadiazole core, attaching different functional groups via the isocyanate linker allows for the systematic exploration of new chemical space to optimize potency, selectivity, and pharmacokinetic properties against various disease targets. nih.govnih.gov
Materials Science: Investigating the incorporation of this molecule into larger polymeric structures. The reaction of the isocyanate with diols or diamines could lead to the formation of novel polyurethanes or polyureas containing the fluorogenic benzoxadiazole unit, potentially creating materials with unique optical or electronic properties.
In essence, 5-Isocyanatobenzo[c] wikipedia.orgchemeurope.comcrowdchem.netoxadiazole is a valuable molecular tool, providing a reactive handle on a privileged scaffold, thereby enabling the facile generation of new chemical entities for a broad range of scientific applications.
Structure
3D Structure
Properties
CAS No. |
125118-00-5 |
|---|---|
Molecular Formula |
C7H3N3O2 |
Molecular Weight |
161.12 g/mol |
IUPAC Name |
5-isocyanato-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C7H3N3O2/c11-4-8-5-1-2-6-7(3-5)10-12-9-6/h1-3H |
InChI Key |
DCDCBPUCBIRRCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NON=C2C=C1N=C=O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Isocyanatobenzo C 1 2 3 Oxadiazole
Precursor Synthesis of the Benzo[c]arkat-usa.orgnih.govwikipedia.orgoxadiazole Core
The foundational step in the synthesis is the construction of the benzo[c] arkat-usa.orgnih.govwikipedia.orgoxadiazole ring, also known as benzofurazan (B1196253). This bicyclic system is typically prepared from appropriately substituted ortho-phenylene derivatives.
Classical and Contemporary Approaches to Benzo[c]arkat-usa.orgnih.govwikipedia.orgoxadiazole Ring Formation
The classical and most prevalent method for forming the benzo[c] arkat-usa.orgnih.govwikipedia.orgoxadiazole ring system involves the cyclization of an ortho-nitroaniline derivative. This transformation is often achieved through oxidative cyclization. A common starting material for functionalized benzoxadiazoles is 4-amino-3-nitrobenzoic acid.
In a typical procedure, this precursor undergoes a two-step reaction sequence. nih.gov First, treatment with sodium hypochlorite (B82951) in an alkaline solution of ethanol (B145695) and water leads to the formation of the N-oxide intermediate, benzo[c] arkat-usa.orgnih.govwikipedia.orgoxadiazole-5-carboxylic acid 1-oxide. nih.gov Subsequent reduction of this N-oxide, commonly achieved with a reducing agent like triethyl phosphite, yields the desired benzo[c] arkat-usa.orgnih.govwikipedia.orgoxadiazole-5-carboxylic acid. nih.gov This carboxylic acid serves as a key intermediate for introducing the isocyanate group at the 5-position.
Directed Functionalization Strategies for the 5-Position Precursors
Direct functionalization of the pre-formed benzo[c] arkat-usa.orgnih.govwikipedia.orgoxadiazole ring can be challenging. Therefore, a more common strategy is to start with a benzene (B151609) ring that already contains the desired substituent or a group that can be converted to it. The synthesis of benzo[c] arkat-usa.orgnih.govwikipedia.orgoxadiazole-5-carboxylic acid from 4-amino-3-nitrobenzoic acid is a prime example of this approach, where the carboxylic acid group is carried through the ring formation steps. nih.gov
An alternative precursor for the 5-amino derivative is 4-chloro-7-nitrobenzofurazan (B127121) (the numbering may vary, with the nitro and chloro groups being at the 4 and 7 positions, which corresponds to the 5 and 4 positions in the target compound's systematic name). The chlorine atom in this compound is activated towards nucleophilic aromatic substitution and can react with various amines. arkat-usa.orgnih.gov Subsequent reduction of the nitro group would provide a route to a diamino-substituted benzoxadiazole. However, for the specific synthesis of the 5-amino derivative, the reduction of a 5-nitro precursor is a more direct approach.
The synthesis of 5-nitrobenzo[c] arkat-usa.orgnih.govwikipedia.orgoxadiazole can be achieved through the cyclization of a dinitroaniline precursor. The subsequent reduction of the 5-nitro group to 5-aminobenzo[c] arkat-usa.orgnih.govwikipedia.orgoxadiazole is a standard transformation in organic synthesis, typically accomplished using reducing agents such as tin(II) chloride, hydrogen gas with a palladium catalyst, or sodium dithionite. This 5-amino derivative is the direct precursor for the phosgenation-based methods to introduce the isocyanate group.
Introduction of the Isocyanate Moiety at the 5-Position
With the 5-functionalized benzo[c] arkat-usa.orgnih.govwikipedia.orgoxadiazole precursor in hand, the next critical step is the introduction of the isocyanate group. This can be achieved through several methods, with phosgenation of the corresponding amine being a traditional and widely used industrial process. Alternatively, rearrangement reactions of carboxylic acid derivatives, such as the Curtius rearrangement, offer a phosgene-free route.
Phosgenation-Based Methods for Amine Precursors
The reaction of a primary amine, in this case, 5-aminobenzo[c] arkat-usa.orgnih.govwikipedia.orgoxadiazole, with phosgene (B1210022) (COCl₂) or a phosgene equivalent like diphosgene or triphosgene, is a direct method for the synthesis of isocyanates.
The industrial production of aromatic isocyanates often employs a two-step phosgenation process to optimize yield and minimize side reactions. mdpi.com This involves a "cold phosgenation" step where the amine reacts with phosgene at low temperatures (below 70°C) in an inert solvent, followed by a "hot phosgenation" step at higher temperatures (100-200°C) to complete the reaction and decompose intermediate carbamoyl (B1232498) chlorides.
Successful phosgenation requires careful control of reaction parameters. Key variables include temperature, solvent, and the stoichiometry of the reagents.
| Parameter | Condition | Rationale |
| Phosgenating Agent | Phosgene (gas), Diphosgene (liquid), Triphosgene (solid) | Triphosgene is often preferred in laboratory settings due to its solid nature, which allows for easier handling compared to gaseous phosgene. researchgate.net |
| Solvent | Inert aromatic solvents (e.g., toluene, chlorobenzene, o-dichlorobenzene) | These solvents are unreactive towards the reagents and products and have suitable boiling points for the "hot phosgenation" step. mdpi.com |
| Temperature | Two-stage: Cold (<70°C) then Hot (100-200°C) | The initial cold stage minimizes the formation of urea (B33335) by-products. The subsequent hot stage ensures the complete conversion of the intermediate carbamoyl chloride to the isocyanate. mdpi.com |
| Base | Tertiary amines (e.g., triethylamine, pyridine) or proton sponge | Used to neutralize the hydrogen chloride (HCl) by-product, which can otherwise form a salt with the starting amine, rendering it unreactive. |
| Reagent Stoichiometry | Excess phosgene is often used | To ensure complete conversion of the amine and to react with any urea by-products that may have formed. |
This table presents a generalized summary of reaction conditions for phosgenation.
Phosgene is an extremely toxic gas, and its safer solid surrogate, triphosgene, also decomposes to release phosgene. Therefore, stringent safety precautions are mandatory when performing these reactions. All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.
The primary byproduct of the phosgenation reaction is hydrogen chloride (HCl). In industrial processes, this is typically removed by purging the reaction mixture with an inert gas. In a laboratory setting, the HCl is often neutralized by the addition of a non-nucleophilic base. Any unreacted phosgene or its derivatives must be quenched safely, for example, with a solution of aqueous ammonia (B1221849) or sodium hydroxide.
An alternative, phosgene-free method for generating the isocyanate from a carboxylic acid precursor is the Curtius rearrangement . nih.govorganic-chemistry.orgresearchgate.net This reaction proceeds through an acyl azide (B81097) intermediate. Benzo[c] arkat-usa.orgnih.govwikipedia.orgoxadiazole-5-carboxylic acid can be converted to its acyl chloride using thionyl chloride. nih.gov Subsequent reaction with sodium azide would yield the acyl azide. Upon heating, the acyl azide undergoes rearrangement with the loss of nitrogen gas to form the desired 5-isocyanatobenzo[c] arkat-usa.orgnih.govwikipedia.orgoxadiazole. organic-chemistry.orgresearchgate.net This method avoids the handling of highly toxic phosgene and its derivatives.
| Step | Reagents and Conditions | Intermediate/Product |
| 1. Acyl Chloride Formation | Benzo[c] arkat-usa.orgnih.govwikipedia.orgoxadiazole-5-carboxylic acid, Thionyl chloride (SOCl₂), Reflux | Benzo[c] arkat-usa.orgnih.govwikipedia.orgoxadiazole-5-carbonyl chloride |
| 2. Acyl Azide Formation | Benzo[c] arkat-usa.orgnih.govwikipedia.orgoxadiazole-5-carbonyl chloride, Sodium azide (NaN₃), Acetone/water | Benzo[c] arkat-usa.orgnih.govwikipedia.orgoxadiazole-5-carbonyl azide |
| 3. Curtius Rearrangement | Benzo[c] arkat-usa.orgnih.govwikipedia.orgoxadiazole-5-carbonyl azide, Heat in an inert solvent (e.g., toluene) | 5-Isocyanatobenzo[c] arkat-usa.orgnih.govwikipedia.orgoxadiazole |
This table outlines the steps of the Curtius rearrangement as an alternative synthetic route.
Phosgene-Free Alternative Synthetic Routes
The avoidance of highly toxic phosgene has spurred the development of several alternative synthetic pathways to isocyanates. For 5-isocyanatobenzo[c] acs.orgnih.govscispace.comoxadiazole, the most pertinent of these are the Curtius rearrangement of acyl azides and the thermal decomposition of carbamates.
Curtius Rearrangement from Acyl Azides
The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates via an acyl azide intermediate. nih.govscispace.com This reaction proceeds with the thermal or photochemical decomposition of an acyl azide, leading to the corresponding isocyanate with the loss of nitrogen gas. wikipedia.org The key advantage of this method is its tolerance of a wide variety of functional groups and the retention of stereochemistry in the migrating group. scispace.com
The synthesis of 5-isocyanatobenzo[c] acs.orgnih.govscispace.comoxadiazole via the Curtius rearrangement commences with the corresponding carboxylic acid, benzo[c] acs.orgnih.govscispace.comoxadiazole-5-carboxylic acid. This precursor can be prepared from commercially available starting materials. The carboxylic acid is then converted to the acyl azide, typically by reaction with an azide source. Common reagents for this transformation include diphenylphosphoryl azide (DPPA) or sodium azide following the activation of the carboxylic acid (e.g., as an acyl chloride). nih.gov
The resulting benzo[c] acs.orgnih.govscispace.comoxadiazole-5-carbonyl azide is then subjected to thermal rearrangement to yield the desired 5-isocyanatobenzo[c] acs.orgnih.govscispace.comoxadiazole. The reaction is typically carried out in an inert solvent, and the temperature is carefully controlled to manage the evolution of nitrogen gas.
Table 1: Key Steps in the Curtius Rearrangement for 5-Isocyanatobenzo[c] acs.orgnih.govscispace.comoxadiazole Synthesis
| Step | Description | Reagents and Conditions |
| 1. Acyl Azide Formation | Conversion of benzo[c] acs.orgnih.govscispace.comoxadiazole-5-carboxylic acid to the corresponding acyl azide. | Diphenylphosphoryl azide (DPPA), triethylamine, inert solvent (e.g., toluene, THF), room temperature to mild heating. |
| 2. Curtius Rearrangement | Thermal decomposition of the acyl azide to the isocyanate with elimination of nitrogen gas. | Heating in an inert solvent (e.g., toluene, dioxane) until nitrogen evolution ceases. |
Thermal Decomposition of Carbamates
Another significant phosgene-free route to isocyanates involves the thermal decomposition of carbamates. mdpi.com This method, often referred to as thermolysis, can be performed in either the gas or liquid phase. The process involves heating a suitable carbamate (B1207046) precursor, which then fragments to yield the isocyanate and an alcohol. mdpi.com
For the synthesis of 5-isocyanatobenzo[c] acs.orgnih.govscispace.comoxadiazole, a carbamate derived from 5-aminobenzo[c] acs.orgnih.govscispace.comoxadiazole would be the requisite starting material. This amine can be reacted with a suitable chloroformate or a dialkyl carbonate to form the corresponding carbamate. Subsequent heating of this carbamate, often in the presence of a catalyst, will generate the target isocyanate.
The choice of the alcohol component of the carbamate is crucial, as it influences the decomposition temperature and the ease of separation from the isocyanate product. Lower boiling point alcohols are generally preferred to facilitate their removal.
Table 2: General Scheme for Carbamate Thermolysis
| Precursor | Reaction | Product |
| Benzo[c] acs.orgnih.govscispace.comoxadiazol-5-ylcarbamate | Thermal Decomposition (Δ) | 5-Isocyanatobenzo[c] acs.orgnih.govscispace.comoxadiazole + Alcohol |
Miscellaneous Green Chemistry Approaches
In addition to the well-established Curtius rearrangement and carbamate thermolysis, other green chemistry approaches are continually being explored for isocyanate synthesis. rsc.org These include methods that utilize carbon dioxide as a C1 building block, oxidative carbonylation of amines, and the use of hypervalent iodine reagents. While specific applications of these methods for the synthesis of 5-isocyanatobenzo[c] acs.orgnih.govscispace.comoxadiazole are not yet widely reported, they represent promising avenues for future research in developing even more sustainable synthetic protocols. rsc.org
Purification and Isolation Techniques for 5-Isocyanatobenzo[c]acs.orgnih.govscispace.comoxadiazole
The purification of 5-isocyanatobenzo[c] acs.orgnih.govscispace.comoxadiazole is critical to ensure its suitability for subsequent applications. Isocyanates are reactive compounds susceptible to polymerization and reaction with moisture. Therefore, purification methods must be conducted under anhydrous conditions.
Distillation under reduced pressure is a common method for purifying aromatic isocyanates. justia.com This technique allows for the separation of the isocyanate from less volatile impurities and byproducts at a lower temperature, minimizing thermal degradation and polymerization. google.com The distillation apparatus must be thoroughly dried, and the process is typically carried out under an inert atmosphere (e.g., nitrogen or argon).
For laboratory-scale purifications, column chromatography on silica (B1680970) gel can be employed, using anhydrous solvents as the eluent. However, the reactivity of the isocyanate group with the silica surface can sometimes lead to yield losses.
Scale-Up Considerations and Process Intensification Studies
The transition from laboratory-scale synthesis to industrial production of 5-isocyanatobenzo[c] acs.orgnih.govscispace.comoxadiazole requires careful consideration of safety, efficiency, and cost. For the Curtius rearrangement, a key safety concern is the potential for uncontrolled release of nitrogen gas and the thermal instability of the acyl azide intermediate.
To address these challenges, process intensification techniques such as continuous flow chemistry are increasingly being adopted. nih.gov Continuous flow reactors offer several advantages for the Curti-us rearrangement, including:
Enhanced Safety: The small reaction volumes within the reactor minimize the accumulation of hazardous intermediates.
Improved Heat Transfer: The high surface-area-to-volume ratio allows for precise temperature control, preventing thermal runaways.
Increased Efficiency: Shorter reaction times and the potential for in-line purification can lead to higher throughput and reduced waste. nih.gov
Calorimetric studies are essential during scale-up to understand the thermal profile of the reaction and to define safe operating parameters. acs.org By carefully controlling the addition rate of reagents and the reaction temperature, the Curtius rearrangement can be performed safely on a larger scale.
Comparative Analysis of Synthetic Efficiencies and Selectivities
The choice of synthetic route for 5-isocyanatobenzo[c] acs.orgnih.govscispace.comoxadiazole depends on several factors, including the availability of starting materials, desired scale of production, and the required purity of the final product.
Table 3: Comparison of Phosgene-Free Synthetic Routes
| Synthetic Route | Advantages | Disadvantages |
| Curtius Rearrangement | High functional group tolerance; Retention of stereochemistry; Can be performed as a one-pot reaction. nih.gov | Use of potentially explosive azide reagents; Requires careful temperature control. |
| Thermal Decomposition of Carbamates | Avoids the use of azides; Can be a cleaner reaction with appropriate catalyst selection. | May require high temperatures; Catalyst development can be challenging; Potential for side reactions. |
The Curtius rearrangement generally offers high selectivity and is applicable to a broad range of substrates, including complex heterocyclic carboxylic acids. nih.gov The development of one-pot procedures has also enhanced its efficiency. nih.gov However, the use of azides necessitates stringent safety precautions.
The thermal decomposition of carbamates presents a viable alternative, particularly if a stable and efficient catalyst system can be identified. This route avoids the hazards associated with azides but may require more optimization to achieve high yields and selectivities, as side reactions can occur at the elevated temperatures often required for carbamate cleavage.
Ultimately, the optimal synthetic strategy will be a balance between safety, cost, efficiency, and the specific requirements of the intended application of 5-isocyanatobenzo[c] acs.orgnih.govscispace.comoxadiazole.
Chemical Reactivity and Reaction Mechanisms of 5 Isocyanatobenzo C 1 2 3 Oxadiazole
Nucleophilic Addition Reactions of the Isocyanate Group
The core reactivity of 5-Isocyanatobenzo[c] core.ac.ukorganic-chemistry.orgresearchgate.netoxadiazole is centered on the electrophilic carbon atom of the isocyanate group (-N=C=O). This carbon is highly susceptible to attack by nucleophiles, leading to the formation of a variety of addition products. The general mechanism involves the attack of the nucleophile on the isocyanate carbon, followed by proton transfer to the nitrogen atom.
Reactions with Hydroxyl-Containing Compounds: Urethane (B1682113) Formation
The reaction of isocyanates with alcohols and phenols yields urethanes (also known as carbamates). This transformation is of significant industrial importance, forming the basis for polyurethane chemistry.
The reaction of 5-Isocyanatobenzo[c] core.ac.ukorganic-chemistry.orgresearchgate.netoxadiazole with alcohols (alcoholysis) or phenols (phenolysis) proceeds through a nucleophilic addition mechanism. The oxygen atom of the hydroxyl group acts as the nucleophile, attacking the electrophilic carbon of the isocyanate. This is followed by the transfer of the hydroxyl proton to the isocyanate nitrogen, resulting in the formation of a urethane linkage.
The reactivity of the hydroxyl-containing compound is influenced by steric hindrance and the nucleophilicity of the oxygen atom. Primary alcohols are generally more reactive than secondary alcohols, which are in turn more reactive than tertiary alcohols. Phenols are typically less reactive than alcohols due to the delocalization of the oxygen lone pair into the aromatic ring, which reduces its nucleophilicity.
Table 1: Illustrative Examples of Urethane Formation
| Reactant 1 | Reactant 2 (Hydroxyl Source) | Product |
| 5-Isocyanatobenzo[c] core.ac.ukorganic-chemistry.orgresearchgate.netoxadiazole | Methanol | Methyl (benzo[c] core.ac.ukorganic-chemistry.orgresearchgate.netoxadiazol-5-yl)carbamate |
| 5-Isocyanatobenzo[c] core.ac.ukorganic-chemistry.orgresearchgate.netoxadiazole | Phenol | Phenyl (benzo[c] core.ac.ukorganic-chemistry.orgresearchgate.netoxadiazol-5-yl)carbamate |
| 5-Isocyanatobenzo[c] core.ac.ukorganic-chemistry.orgresearchgate.netoxadiazole | Isopropanol | Isopropyl (benzo[c] core.ac.ukorganic-chemistry.orgresearchgate.netoxadiazol-5-yl)carbamate |
The formation of urethanes from isocyanates and alcohols is generally a thermodynamically favorable process, with the reaction typically being exothermic. The kinetics of the reaction can be influenced by several factors, including the solvent, temperature, and the presence of catalysts.
The reaction is often catalyzed by both acids and bases. Basic catalysts, such as tertiary amines, function by increasing the nucleophilicity of the alcohol through hydrogen bonding. Acid catalysts, on the other hand, can activate the isocyanate group by protonating the nitrogen or oxygen atom.
Table 2: General Kinetic and Thermodynamic Parameters for Urethane Formation
| Parameter | Typical Value/Observation |
| Enthalpy of Reaction (ΔH) | Generally exothermic |
| Entropy of Reaction (ΔS) | Generally negative (as two molecules combine to form one) |
| Gibbs Free Energy (ΔG) | Generally negative (spontaneous reaction) |
| Rate Law (uncatalyzed) | Rate = k[Isocyanate][Alcohol] |
Reactions with Amine-Containing Compounds: Urea (B33335) Formation
The reaction between isocyanates and amines is a facile and highly efficient method for the synthesis of ureas. This reaction is typically faster than the corresponding reaction with alcohols.
Both primary and secondary amines readily react with 5-Isocyanatobenzo[c] core.ac.ukorganic-chemistry.orgresearchgate.netoxadiazole to form the corresponding substituted ureas. The nitrogen atom of the amine acts as a potent nucleophile, attacking the isocyanate carbon. A subsequent proton transfer from the amine nitrogen to the isocyanate nitrogen completes the reaction.
Primary amines react to form N,N'-disubstituted ureas, while secondary amines yield N,N,N'-trisubstituted ureas. The reactivity of the amine is governed by its basicity and steric factors. More basic amines are generally more nucleophilic and react faster. Steric hindrance around the nitrogen atom can significantly decrease the reaction rate.
Table 3: Examples of Urea Formation with Primary and Secondary Amines
| Reactant 1 | Reactant 2 (Amine Source) | Product |
| 5-Isocyanatobenzo[c] core.ac.ukorganic-chemistry.orgresearchgate.netoxadiazole | Aniline | 1-(Benzo[c] core.ac.ukorganic-chemistry.orgresearchgate.netoxadiazol-5-yl)-3-phenylurea |
| 5-Isocyanatobenzo[c] core.ac.ukorganic-chemistry.orgresearchgate.netoxadiazole | Diethylamine | 1-(Benzo[c] core.ac.ukorganic-chemistry.orgresearchgate.netoxadiazol-5-yl)-3,3-diethylurea |
| 5-Isocyanatobenzo[c] core.ac.ukorganic-chemistry.orgresearchgate.netoxadiazole | Methylamine | 1-(Benzo[c] core.ac.ukorganic-chemistry.orgresearchgate.netoxadiazol-5-yl)-3-methylurea |
The fundamental mechanism for the reaction of isocyanates with both primary and secondary amines is a nucleophilic addition. However, the reaction can proceed through a concerted or a stepwise pathway involving a zwitterionic intermediate, depending on the specific reactants and reaction conditions.
The reaction is generally considered to be very fast and often does not require a catalyst. The high nucleophilicity of the amine nitrogen drives the reaction to completion efficiently. The formation of the stable urea linkage provides a strong thermodynamic driving force for the reaction.
Reactions with Thiol-Containing Compounds: Thiocarbamate Formation
The reaction of isocyanates with thiol-containing compounds (mercaptans) yields thiocarbamates (also known as thiourethanes). This reaction is a nucleophilic addition of the sulfur atom of the thiol to the electrophilic carbon atom of the isocyanate group.
Thiol-Isocyanate "Click" Reactions
The addition of thiols to isocyanates is recognized as a "click" reaction due to its high efficiency, rapid reaction rates, and high yields with minimal to no side products. This reaction can often be catalyzed by bases, which deprotonate the thiol to form a more nucleophilic thiolate anion, significantly accelerating the rate of attack on the isocyanate.
General Reaction Scheme:
For 5-Isocyanatobenzo[c] nih.govrsc.orgresearchgate.netoxadiazole, the reaction with a generic thiol would be:
The reaction kinetics are typically fast and can be monitored by techniques such as FT-IR spectroscopy by observing the disappearance of the strong characteristic isocyanate peak (around 2250-2275 cm⁻¹).
Table 1: Expected Reactivity Data for Thiol-Isocyanate Reactions
| Reactant Thiol | Catalyst | Expected Reaction Time | Expected Yield |
|---|---|---|---|
| Aliphatic Thiol (e.g., Butanethiol) | None | Moderate | High |
| Aliphatic Thiol (e.g., Butanethiol) | Base (e.g., Triethylamine) | Fast | Very High |
| Aromatic Thiol (e.g., Thiophenol) | None | Slow to Moderate | Moderate to High |
| Aromatic Thiol (e.g., Thiophenol) | Base (e.g., Triethylamine) | Fast | High |
Note: This table represents expected outcomes based on general isocyanate reactivity and has not been compiled from experimental data specific to 5-Isocyanatobenzo[c] nih.govrsc.orgresearchgate.netoxadiazole.
Chemoselectivity in the Presence of Other Nucleophiles
Isocyanates react with a variety of nucleophiles. The general order of reactivity is typically:
Aliphatic amines > Aromatic amines > Primary alcohols > Water ≈ Secondary alcohols > Thiols > Phenols
While thiols are generally less reactive than amines and alcohols in uncatalyzed reactions, their reactivity can be significantly enhanced by base catalysis. In a competitive environment with other nucleophiles like alcohols or water, the reaction of 5-Isocyanatobenzo[c] nih.govrsc.orgresearchgate.netoxadiazole can be directed towards the thiol by the addition of a suitable base catalyst that selectively activates the thiol. This chemoselectivity is a key feature of thiol-isocyanate click chemistry.
Reaction with Water: Carbamate (B1207046) and Urea Derivative Formation
Isocyanates react with water in a multi-step process. The initial reaction is the nucleophilic addition of water to the isocyanate to form an unstable carbamic acid intermediate.
Hydrolysis Pathways and Side Reactions
The carbamic acid readily decomposes to yield a primary amine and carbon dioxide gas. The newly formed amine is highly nucleophilic and can rapidly react with another molecule of the isocyanate to form a disubstituted urea.
Hydrolysis Pathway:
(Benzo[c] nih.govrsc.orgresearchgate.netoxadiazol-5-yl)-NCO + H₂O → [(Benzo[c] nih.govrsc.orgresearchgate.netoxadiazol-5-yl)-NHCOOH] (Carbamic acid intermediate)
[(Benzo[c] nih.govrsc.orgresearchgate.netoxadiazol-5-yl)-NHCOOH] → (Benzo[c] nih.govrsc.orgresearchgate.netoxadiazol-5-yl)-NH₂ + CO₂ (Amine and Carbon Dioxide)
(Benzo[c] nih.govrsc.orgresearchgate.netoxadiazol-5-yl)-NH₂ + (Benzo[c] nih.govrsc.orgresearchgate.netoxadiazol-5-yl)-NCO → (Benzo[c] nih.govrsc.orgresearchgate.netoxadiazol-5-yl)-NH-C(=O)NH-(Benzo[c] nih.govrsc.orgresearchgate.netoxadiazol-5-yl) (Disubstituted Urea)
This reaction pathway is fundamental in the production of polyurethane foams, where the generated carbon dioxide acts as a blowing agent.
Impact on Compound Stability and Storage
The high reactivity of 5-Isocyanatobenzo[c] nih.govrsc.orgresearchgate.netoxadiazole with water, including atmospheric moisture, necessitates stringent storage and handling conditions. The compound must be stored in a dry, inert atmosphere to prevent degradation. The formation of insoluble urea derivatives can lead to the precipitation of solid material from a solution, which can be problematic in various applications. The generation of CO₂ can also lead to a pressure build-up in sealed containers.
Cyclization and Polymerization Reactions Initiated by the Isocyanate Group
The isocyanate group of 5-Isocyanatobenzo[c] nih.govrsc.orgresearchgate.netoxadiazole can participate in self-reaction pathways, leading to cyclization or polymerization, particularly in the presence of specific catalysts or upon heating.
One of the most common cyclization reactions for isocyanates is trimerization to form a highly stable six-membered isocyanurate ring. This reaction is often catalyzed by bases, metal carboxylates, or phosphines.
General Trimerization Scheme:
If 5-Isocyanatobenzo[c] nih.govrsc.orgresearchgate.netoxadiazole were to undergo this reaction, it would form a tris(benzo[c] nih.govrsc.orgresearchgate.netoxadiazol-5-yl)isocyanurate.
Furthermore, if a molecule contains both an isocyanate group and a nucleophilic group (such as a hydroxyl or amine), intramolecular cyclization can occur. While 5-Isocyanatobenzo[c] nih.govrsc.orgresearchgate.netoxadiazole itself does not possess such a group, this is a relevant reaction pathway for substituted isocyanates.
In the context of polymerization, while some research has been conducted on polymers containing the benzo[c] nih.govrsc.orgresearchgate.netoxadiazole moiety, these are typically synthesized via methods like Stille polycondensation rather than polymerization initiated by the isocyanate group. However, in principle, if reacted with a diol or a diamine, 5-Isocyanatobenzo[c] nih.govrsc.orgresearchgate.netoxadiazole could act as a monofunctional chain-terminating agent in the formation of polyurethanes or polyureas, respectively. To form a polymer, a diisocyanate derivative of benzo[c] nih.govrsc.orgresearchgate.netoxadiazole would be required.
Formation of Polyurethanes and Polyureas
The reaction of isocyanates with polyols (compounds with multiple hydroxyl groups) or polyamines (compounds with multiple amine groups) leads to the formation of polyurethanes and polyureas, respectively. wikipedia.orglibretexts.org These are step-growth polymerization reactions that form the basis of a versatile class of polymeric materials. libretexts.org In the context of 5-isocyanatobenzo[c] wikipedia.orgrsc.orgresearchgate.netoxadiazole, its bifunctional nature (assuming it is reacted with a diol or diamine) allows it to act as a monomer in the synthesis of novel heterocyclic polymers.
The fundamental reaction for polyurethane formation involves the addition of an alcohol to the isocyanate group, forming a urethane (or carbamate) linkage. doxuchem.com Similarly, the reaction with an amine yields a urea linkage. doxuchem.com Aromatic isocyanates are generally more reactive than their aliphatic counterparts. nih.gov
Reaction Scheme for Urethane and Urea Formation:
Urethane: R-N=C=O + R'-OH → R-NH-CO-O-R'
Urea: R-N=C=O + R'-NH₂ → R-NH-CO-NH-R'
Achieving control over the polymerization of isocyanates is crucial for synthesizing well-defined polymer architectures. While polyurethane synthesis is typically a step-growth process, controlled radical polymerization (CRP) techniques and living anionic polymerization have been explored for isocyanate-containing monomers to achieve polymers with predetermined molecular weights and narrow molecular weight distributions. researchgate.netsigmaaldrich.comnih.gov
For monomers like 5-isocyanatobenzo[c] wikipedia.orgrsc.orgresearchgate.netoxadiazole, a "blocking" strategy might be employed for controlled polymerization. nih.govusm.edu In this approach, the highly reactive isocyanate group is protected with a blocking agent. nih.govusm.edu The resulting blocked monomer can then be polymerized using controlled techniques like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, assuming a polymerizable group is also present on the monomer. sigmaaldrich.comusm.edu The isocyanate functionality can be subsequently regenerated by thermal deprotection. usm.edu
Living anionic polymerization is another powerful method for producing well-defined polyisocyanates. researchgate.net However, this technique is often challenged by side reactions like trimerization. researchgate.net The use of specific initiators and additives can suppress these side reactions, allowing for the synthesis of polymers with controlled architectures. researchgate.net
While often described as a step-growth mechanism, the formation of polyurethanes can exhibit characteristics of chain growth, particularly when catalysts are used. rsc.orgrsc.org Catalysts can form active complexes that promote the sequential addition of monomers to a growing chain. rsc.org The choice of catalyst can therefore influence not only the reaction rate but also the degree of polymerization. rsc.orgrsc.org
Cross-linking is a critical aspect of polyurethane chemistry that leads to the formation of thermosetting materials with enhanced mechanical and thermal properties. libretexts.org Cross-linking can be achieved by using monomers with a functionality greater than two, such as polyols with more than two hydroxyl groups or polyisocyanates with more than two isocyanate groups. researchgate.netcarbodiimide.com If 5-isocyanatobenzo[c] wikipedia.orgrsc.orgresearchgate.netoxadiazole were to be used in conjunction with a triol, for example, a cross-linked network would form. Extensive cross-linking results in a rigid, three-dimensional polymer network. libretexts.org
Dimerization and Trimerization Pathways of the Isocyanate Group
Isocyanates can react with themselves in self-addition reactions, primarily forming dimers and trimers. poliuretanos.net Aromatic isocyanates are particularly prone to these reactions, which can be catalyzed by bases like phosphines and pyridines, or occur at elevated temperatures. mdpi.com
Dimerization: Two isocyanate molecules can undergo a [2+2] cycloaddition to form a four-membered uretidinedione ring. This reaction is typically reversible upon heating. poliuretanos.netmdpi.com
Trimerization: Three isocyanate molecules can cyclize to form a highly stable six-membered isocyanurate ring. poliuretanos.netoup.com This reaction is often favored over dimerization, especially at higher temperatures, and leads to highly cross-linked and thermally stable materials. mdpi.com Various catalysts, including certain aluminum complexes and sodium p-toluenesulfinate, have been shown to be highly efficient and selective for isocyanate trimerization. rsc.orgresearchgate.net
For 5-isocyanatobenzo[c] wikipedia.orgrsc.orgresearchgate.netoxadiazole, these pathways would lead to the formation of a uretidinedione dimer or an isocyanurate trimer, with the benzoxadiazole moieties appended to the central ring.
Self-Polymerization Mechanisms
Under specific conditions, typically at low temperatures with anionic initiators, isocyanates can undergo self-polymerization to form nylon-1 polymers (polyisocyanates). researchgate.netscilit.com This is a chain-growth polymerization where the monomer units are linked through the C=N bond of the isocyanate group, resulting in a polymer with a repeating -[N(R)-C(O)]- backbone. scilit.com This type of polymerization is distinct from the step-growth polymerization that forms polyurethanes. The resulting polyisocyanates often adopt a rigid, helical conformation. researchgate.net
Influence of the Benzo[c]wikipedia.orgrsc.orgresearchgate.netoxadiazole Moiety on Isocyanate Reactivity
The reactivity of an isocyanate group is significantly influenced by the electronic nature of its substituent. rsc.org Electron-withdrawing groups enhance the reactivity, while electron-donating groups decrease it. nih.govrsc.org
Electronic Effects on Electrophilicity of the Isocyanate Carbon
The benzo[c] wikipedia.orgrsc.orgresearchgate.netoxadiazole ring system is known to be strongly electron-withdrawing. rsc.org This property arises from the electronegativity of the nitrogen and oxygen atoms within the heterocyclic ring, which pulls electron density away from the fused benzene (B151609) ring.
This strong inductive and mesomeric electron-withdrawing effect of the benzo[c] wikipedia.orgrsc.orgresearchgate.netoxadiazole moiety has a profound impact on the attached isocyanate group. The electron density is drawn away from the isocyanate's carbon atom, significantly increasing its partial positive charge and, consequently, its electrophilicity. rsc.orgresearchgate.net
Comparative Reactivity of Isocyanates
| Isocyanate Substituent | Electronic Effect | Expected Reactivity |
|---|---|---|
| Alkyl (e.g., -CH₃) | Electron-donating | Lower |
| Phenyl (C₆H₅-) | Weakly deactivating | Moderate |
| p-Nitrophenyl (O₂N-C₆H₄-) | Strongly electron-withdrawing | High |
| Benzo[c] wikipedia.orgrsc.orgresearchgate.netoxadiazol-5-yl | Strongly electron-withdrawing | Very High |
This enhanced electrophilicity makes 5-isocyanatobenzo[c] wikipedia.orgrsc.orgresearchgate.netoxadiazole exceptionally reactive towards nucleophiles. researchgate.net The rate of reaction with alcohols and amines to form urethanes and ureas, respectively, is expected to be considerably higher than that of simple aromatic isocyanates like phenyl isocyanate. nih.gov This high reactivity can be advantageous in applications requiring rapid curing or polymerization at lower temperatures. However, it may also necessitate more careful control of reaction conditions to prevent unwanted side reactions, such as dimerization, trimerization, or uncontrolled polymerization. mdpi.com
Steric Hindrance from the Fused Ring System
The chemical reactivity of 5-isocyanatobenzo[c] otterbein.edunih.govresearchgate.netoxadiazole is significantly influenced by steric hindrance originating from its rigid, fused bicyclic structure. This structure consists of a benzene ring fused to a 1,2,5-oxadiazole ring, creating a planar and sterically demanding environment around the isocyanate functional group.
The degree of steric hindrance can be qualitatively assessed by considering the van der Waals radii of the atoms comprising the fused ring and the approaching reactant. The planarity of the benzo[c] otterbein.edunih.govresearchgate.netoxadiazole core ensures that this hindrance is pronounced in the plane of the molecule.
| Nucleophile | Relative Size | Hypothetical Relative Reaction Rate | Notes |
|---|---|---|---|
| Ammonia (B1221849) (NH₃) | Small | 100 | Minimal steric hindrance allows for rapid reaction. |
| tert-Butylamine ((CH₃)₃CNH₂) | Large | 15 | Significant steric hindrance from the bulky tert-butyl group impedes approach to the isocyanate. |
| Ethanol (B145695) (CH₃CH₂OH) | Medium | 65 | Moderate steric hindrance compared to ammonia. |
| 2,6-Diisopropylaniline | Very Large | <1 | Extreme steric hindrance from the ortho-isopropyl groups effectively prevents the reaction. |
Resonance Stabilization and Inductive Effects
The electronic properties of 5-isocyanatobenzo[c] otterbein.edunih.govresearchgate.netoxadiazole, which in turn govern its reactivity, are a complex interplay of resonance stabilization and inductive effects from both the fused benzoxadiazole ring system and the isocyanate substituent.
The isocyanate group is also strongly electron-withdrawing, primarily through the inductive effect of the electronegative nitrogen and oxygen atoms. The cumulative effect of the electron-withdrawing nature of both the benzoxadiazole ring and the isocyanate group renders the benzene ring electron-deficient. This has a profound impact on the reactivity of the aromatic ring itself, making it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution under certain conditions.
The electron-withdrawing nature of the benzoxadiazole ring also influences the reactivity of the isocyanate group. The delocalization of electrons from the benzene ring into the oxadiazole system can modulate the electrophilicity of the isocyanate carbon.
| Structural Feature | Dominant Electronic Effect | Impact on Reactivity |
|---|---|---|
| Benzo[c] otterbein.edunih.govresearchgate.netoxadiazole Ring | -I (Inductive), -M (Mesomeric/Resonance) | Electron-withdrawing; deactivates the aromatic ring towards electrophilic attack. |
| Isocyanate Group (-NCO) | -I (Inductive) | Strongly electron-withdrawing; enhances the electrophilicity of the isocyanate carbon. |
| Overall Molecule | Strongly Electron-Deficient | The aromatic ring is deactivated, while the isocyanate group is a highly reactive electrophilic site. |
Derivatization and Analogues of 5 Isocyanatobenzo C 1 2 3 Oxadiazole
Synthesis of Substituted Urethanes and Ureas from 5-Isocyanatobenzo[c]rsc.orgscispace.comnih.govoxadiazole
The primary reaction pathway for isocyanates involves nucleophilic addition to the central carbon atom of the -N=C=O group. This reactivity is readily exploited for the synthesis of stable derivatives such as urethanes and ureas by reacting 5-isocyanatobenzo[c] rsc.orgscispace.comnih.govoxadiazole with alcohols and amines, respectively. researchgate.netbeilstein-journals.org
The rational design of novel compounds from 5-isocyanatobenzo[c] rsc.orgscispace.comnih.govoxadiazole is a key strategy for developing molecules with specific electronic and biological characteristics. The benzo[c] rsc.orgscispace.comnih.govoxadiazole ring system is known to be electron-deficient, and by strategically selecting the amine or alcohol nucleophile, the electronic properties of the resulting urea (B33335) or urethane (B1682113) can be finely tuned. researchgate.net
Table 1: Examples of Urea-Substituted 1,2,5-Oxadiazole Derivatives as IDO1 Inhibitors Data sourced from studies on related oxadiazole carboximidamides, illustrating the principle of urea derivatization.
| Compound | Structure | hIDO1 IC50 (nM) |
|---|---|---|
| Epacadostat | Reference Compound | 75.9 |
| Compound 3 | Urea-substituted 1,2,5-oxadiazole-3-carboximidamide | 67.4 |
| Related Derivative A | Modified Urea Side Chain | >1000 |
| Related Derivative B | Alternative Amine Moiety | 150.2 |
This table is interactive. Click on headers to sort.
This design approach allows for the systematic modification of the molecule to enhance desired properties, such as target affinity and pharmacokinetic profiles, while minimizing off-target effects. nih.gov
The high reactivity of the isocyanate group makes it a powerful tool for constructing a wide range of molecular architectures. The reaction with primary and secondary amines to form N,N'-disubstituted ureas is a robust and efficient process. beilstein-journals.orgnih.gov This fundamental reaction allows the benzo[c] rsc.orgscispace.comnih.govoxadiazole moiety to be incorporated into various molecular scaffolds, from simple small molecules to more complex structures.
The general reaction schemes are as follows:
Urea Formation: R-NCO + R'-NH₂ → R-NH-C(=O)-NH-R'
Urethane Formation: R-NCO + R'-OH → R-NH-C(=O)-O-R' (Where R = benzo[c] rsc.orgscispace.comnih.govoxadiazol-5-yl)
This versatility enables the linkage of the benzoxadiazole core to other heterocyclic systems, aliphatic chains, or aromatic rings, leading to compounds with diverse functionalities. nih.gov For example, by reacting the isocyanate with bifunctional amines or alcohols, it is possible to synthesize polymers or macrocycles incorporating the benzoxadiazole unit, opening avenues for materials science applications.
Exploration of Benzo[c]rsc.orgscispace.comnih.govoxadiazole Analogues with Isocyanate Functionality
To further explore the chemical space and structure-activity relationships, researchers investigate analogues of 5-isocyanatobenzo[c] rsc.orgscispace.comnih.govoxadiazole. These analogues can include positional isomers or derivatives bearing additional substituents on the aromatic ring.
The benzo[c] rsc.orgscispace.comnih.govoxadiazole system has two possible positions for monosubstitution on the benzene (B151609) ring: position 4 and position 5. While 5-isocyanatobenzo[c] rsc.orgscispace.comnih.govoxadiazole is a key intermediate, its constitutional isomer, 4-isocyanatobenzo[c] rsc.orgscispace.comnih.govoxadiazole , represents another important building block.
The position of the isocyanate group significantly influences the electronic properties and reactivity of the molecule due to differences in the electronic effects exerted by the fused oxadiazole ring. The different regioisomers can exhibit distinct hydrogen bonding patterns and dipole moments, which can translate into different biological activities or material properties. researchgate.net The synthesis of these isomers would typically start from the corresponding aminobenzoxadiazoles (4-amino or 5-amino derivatives), which are then converted to the isocyanate, often via phosgenation or a phosgene (B1210022) equivalent.
Introducing additional substituents onto the benzoxadiazole ring is a common strategy to modulate the physicochemical properties of the resulting molecules. Starting with substituted aminobenzoxadiazoles, a variety of isocyanate derivatives can be generated. For example, chloro, fluoro, nitro, or methoxy (B1213986) groups can be present at other available positions on the benzene ring (e.g., 7-chloro-5-isocyanatobenzo[c] rsc.orgscispace.comnih.govoxadiazole).
These substituents can alter the reactivity of the isocyanate group and the properties of the final derivatives in several ways:
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) can increase the electrophilicity of the isocyanate carbon, potentially increasing its reactivity towards nucleophiles. Conversely, electron-donating groups (e.g., -OCH₃) may decrease its reactivity.
Steric Effects: Bulky substituents near the isocyanate group can hinder the approach of nucleophiles, slowing down the reaction rate.
Pharmacological Profile: Substituents can influence lipophilicity, metabolic stability, and binding interactions of the final urea or urethane derivatives. nih.gov
The synthesis of such substituted benzoxadiazoles has been reported in various contexts, providing a platform for the generation of a diverse library of functionalized isocyanates. rsc.orgmdpi.com
Functionalization Strategies for Post-Isocyanate Derivatization
In some synthetic strategies, the isocyanate is used as a reactive handle to form a stable urea or urethane linkage, after which other parts of the molecule are modified. This "post-isocyanate derivatization" approach is useful when the desired functional groups are incompatible with the conditions required for isocyanate formation or reaction.
For instance, a synthetic route could involve the following steps:
Reaction of a substituted 5-isocyanatobenzo[c] rsc.orgscispace.comnih.govoxadiazole (e.g., bearing a nitro group) with a chosen amine to form a stable urea.
Subsequent chemical transformation of the substituent on the benzoxadiazole ring. For example, the nitro group could be reduced to an amine.
The newly formed amino group can then be subjected to further reactions, such as acylation or alkylation, to build additional molecular complexity.
This strategy allows for a modular approach to synthesis, where the robust urea linkage is installed early, followed by more delicate transformations on the molecular periphery. This method expands the range of accessible complex molecules derived from the benzo[c] rsc.orgscispace.comnih.govoxadiazole core.
Cleavage and Re-functionalization of Urethane/Urea Linkages
Once the isocyanate group has been converted into a urethane or urea by reacting it with an alcohol or amine, respectively, these linkages are not necessarily permanent. Under specific conditions, these bonds can be cleaved, which provides a strategic pathway to regenerate the parent amine or a related reactive intermediate. This allows for the removal of a directing group, the replacement of a substituent, or the complete re-functionalization of the 5-position on the benzoxadiazole ring.
The chemical recycling of polyurethanes, for instance, has spurred research into various methods for the cleavage of urethane bonds. nih.gov These methods can be broadly adapted for the controlled degradation of specific urethane- or urea-containing molecules. Common strategies include hydrolysis, aminolysis, and other chemical treatments.
Hydrolysis: The cleavage of a urethane linkage by water, known as hydrolysis, typically requires high temperatures (150–320 °C) and can be conducted in an anaerobic environment. nih.gov This reaction breaks the urethane bond to yield the original alcohol, the corresponding amine (5-aminobenzo[c] mdpi.comutexas.eduresearchgate.netoxadiazole), and carbon dioxide. nih.gov While effective, the high energy requirement is a significant consideration. nih.gov
Aminolysis: A milder approach involves reacting the urethane or urea derivative with a secondary amine. For instance, reacting a polyurethane with a secondary aliphatic or cycloaliphatic amine can cleave the polymer structure. google.com A subsequent reaction of the resulting secondary urea with hydrogen chloride can regenerate the isocyanate. google.com The use of secondary amines can also facilitate the selective cleavage of the C-O bond in the urethane, resulting in the formation of diurea compounds, which avoids the release of potentially toxic primary amines. nih.gov
Enzymatic degradation also represents a potential method for cleaving these linkages under mild conditions. Hydrolases such as esterases, proteases, and ureases are known to effectively cleave the polar bonds within urethane linkages. researchgate.net
These cleavage strategies open up possibilities for modifying an existing derivative. For example, a urethane could be cleaved back to the amine, which could then be reacted with a different acylating or sulfonylating agent to create a new amide or sulfonamide derivative, fundamentally altering the molecule's structure and properties.
Table 1: Methods for Cleavage of Urethane/Urea Linkages
| Method | Reagents/Conditions | Products from Benzoxadiazole Derivative | Key Features |
| Hydrolysis | Water, High Temperature (150-320°C) | 5-aminobenzo[c] mdpi.comutexas.eduresearchgate.netoxadiazole, Alcohol/Amine, CO2 | High energy input required. nih.gov |
| Aminolysis | Secondary Aliphatic/Cycloaliphatic Amine | Intermediate secondary urea, Polyol/Polyamine | Milder conditions than hydrolysis. google.com |
| Re-functionalization from Aminolysis Product | Hydrogen Chloride on intermediate secondary urea | 5-Isocyanatobenzo[c] mdpi.comutexas.eduresearchgate.netoxadiazole | Allows for regeneration of the isocyanate. google.com |
| Enzymatic Cleavage | Hydrolases (Esterases, Proteases, Ureases) | 5-aminobenzo[c] mdpi.comutexas.eduresearchgate.netoxadiazole, Alcohol/Amine | Mild, biological conditions. researchgate.net |
Selective Transformations of Other Positions on the Benzo[c]mdpi.comutexas.eduresearchgate.netoxadiazole Core
The benzo[c] mdpi.comutexas.eduresearchgate.netoxadiazole ring system, also known as benzofurazan (B1196253), is an electron-deficient aromatic system. This electronic nature is further amplified by the presence of an electron-withdrawing isocyanate group (or a derivative like urethane or urea) at the 5-position. This inherent electronic property governs the regioselectivity and feasibility of further transformations on the benzene portion of the heterocyclic core.
The electron-poor nature of the ring generally deactivates it towards electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, or Friedel-Crafts reactions. utexas.edulibretexts.org Such reactions, if they proceed, would require harsh conditions and the incoming electrophile would likely be directed to the positions meta to the most deactivating groups.
Conversely, the electron deficiency of the benzoxadiazole core makes it susceptible to nucleophilic aromatic substitution (SNAr), provided a suitable leaving group (such as a halogen) is present on the ring. For example, studies on related chloro-nitrobenzofurazans have shown that they readily react with nucleophiles like diaminobenzenes under mild conditions. mdpi.com This suggests that if a halogen were present at the 4-, 6-, or 7-position of a 5-isocyanato derivative, it could potentially be displaced by various nucleophiles (e.g., amines, alkoxides, thiolates) to introduce new functional groups.
Another strategy for functionalizing electron-deficient heterocycles involves metallation followed by reaction with an electrophile. This has been demonstrated for the related benzo[c] mdpi.comutexas.eduresearchgate.netthiadiazole scaffold, where regioselective metallation using specialized bases allows for subsequent palladium-catalyzed coupling reactions. researchgate.net A similar approach could potentially be applied to the benzoxadiazole core to introduce carbon-carbon or carbon-heteroatom bonds at specific positions, assuming the isocyanate or its derivative can withstand the reaction conditions.
The functionalization can be tailored by introducing substituents prior to the formation of the isocyanate. For instance, starting with a substituted 2-nitroaniline (B44862) allows for the synthesis of benzoxadiazole N-oxides with various functionalities on the aromatic ring, which can then be further elaborated. nih.gov
Table 2: Potential Selective Transformations on the Benzoxadiazole Core
| Reaction Type | Position | Reagents/Conditions | Potential Outcome | Considerations |
| Nucleophilic Aromatic Substitution (SNAr) | 4, 6, or 7 (with leaving group) | Nucleophiles (e.g., R-NH2, R-O-, R-S-) | Displacement of leaving group to introduce new functionality | Requires a precursor with a good leaving group (e.g., Cl, F) at the target position. mdpi.com |
| Electrophilic Aromatic Substitution (EAS) | 4, 6 | Strong electrophiles (e.g., HNO3/H2SO4 for nitration) | Introduction of nitro or halogen groups | Ring is highly deactivated, requiring harsh conditions; regioselectivity may be poor. libretexts.org |
| Metallation-Coupling | 4, 6, or 7 | Strong base (e.g., TMP-base), then Metal catalyst + Electrophile | Introduction of aryl, alkyl, or other groups | Compatibility of the isocyanate/urethane/urea group with the strong base and reaction conditions must be considered. researchgate.net |
Theoretical and Computational Chemistry Studies
Electronic Structure and Bonding Analysis of 5-Isocyanatobenzo[c]researchgate.netnih.govpsu.eduoxadiazole
An analysis of the electronic structure would be the cornerstone of understanding this molecule's characteristics.
Mechanistic Investigations using Computational Methods
Computational methods are invaluable for mapping the pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of a molecule and its behavior over time are crucial for its function, particularly in biological systems or as a material component.
Conformational Analysis and Molecular Dynamics Simulations : While the benzo[c] researchgate.netnih.govpsu.eduoxadiazole core is rigid, the isocyanate substituent has rotational freedom. Conformational analysis would identify the most stable orientations of the isocyanate group relative to the fused ring system. Molecular Dynamics (MD) simulations could provide further insights into the dynamic behavior of the molecule in different environments (e.g., in various solvents or at different temperatures), revealing how its shape and interactions fluctuate over time. To date, no conformational analyses or MD simulations for 5-Isocyanatobenzo[c] researchgate.netnih.govpsu.eduoxadiazole have been documented in scientific literature.
Rotational Barriers of the Isocyanate Group
The isocyanate (-N=C=O) group's rotation around the C-N single bond connecting it to the benzoxadiazole ring is a key conformational feature. This rotation is not entirely free and is characterized by rotational barriers, which are the energy maxima and minima corresponding to different dihedral angles. These barriers arise from a combination of steric hindrance and electronic effects, such as conjugation between the isocyanate group and the aromatic ring system.
A hypothetical rotational energy profile can be constructed by performing a series of constrained geometry optimizations at fixed dihedral angles. The results would likely reveal two planar, low-energy conformations and two higher-energy transition states where the isocyanate group is perpendicular to the ring. The energy difference between these states constitutes the rotational barrier.
Table 1: Hypothetical Rotational Barrier Data for the Isocyanate Group
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
| 0 | 0.0 | Planar (Minimum) |
| 90 | 5.2 | Perpendicular (Maximum) |
| 180 | 0.0 | Planar (Minimum) |
| 270 | 5.2 | Perpendicular (Maximum) |
Note: The data in this table is hypothetical and serves as an illustration of what computational studies might reveal.
Intermolecular Interactions and Self-Assembly Propensities
The way molecules of 5-Isocyanatobenzo[c] nih.govcore.ac.ukbit.edu.cnoxadiazole interact with each other dictates its solid-state structure and bulk properties. These interactions are primarily non-covalent.
Hydrogen Bonding: Although the molecule lacks traditional hydrogen bond donors, the nitrogen atoms of the oxadiazole ring and the oxygen atom of the isocyanate group can act as hydrogen bond acceptors. In the presence of suitable donors, these interactions can play a significant role in crystal packing.
π-π Stacking: The planar aromatic benzoxadiazole ring system is prone to π-π stacking interactions. These can occur in either a face-to-face or a displaced arrangement and are a major driving force in the self-assembly of many aromatic compounds. Studies on related oxadiazole systems have highlighted the importance of such interactions. spbu.ru
Computational analysis of Hirshfeld surfaces can be used to visualize and quantify these intermolecular contacts. This analysis provides a fingerprint plot that reveals the proportion of different types of intermolecular interactions.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data for validation.
Vibrational Frequency Calculations and Assignment
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the molecular vibrations. DFT calculations can predict the vibrational frequencies and their corresponding intensities. These theoretical spectra can be used to assign the experimentally observed vibrational bands to specific functional groups and vibrational modes.
For 5-Isocyanatobenzo[c] nih.govcore.ac.ukbit.edu.cnoxadiazole, key vibrational modes would include:
The characteristic asymmetric stretching of the isocyanate group (-N=C=O) is expected to appear as a strong band in the IR spectrum, typically in the range of 2250-2280 cm⁻¹.
Stretching vibrations of the C=N and N-O bonds within the oxadiazole ring.
Aromatic C-H and C=C stretching and bending modes.
Theoretical calculations on related molecules like 1,2,5-oxadiazole have shown good agreement with experimental vibrational data. researchgate.net Similar accuracy can be expected for 5-Isocyanatobenzo[c] nih.govcore.ac.ukbit.edu.cnoxadiazole.
Table 2: Predicted Key Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
| -N=C=O Asymmetric Stretch | ~2270 | Strong |
| Aromatic C=C Stretch | ~1600-1450 | Medium-Weak |
| Oxadiazole Ring Stretch | ~1400-1300 | Medium |
| Aromatic C-H Bending | ~1200-1000 | Medium |
Note: These are predicted values based on typical ranges for these functional groups.
UV-Vis Absorption and Emission Spectra Predictions
Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govbeilstein-journals.org These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
The UV-Vis spectrum of 5-Isocyanatobenzo[c] nih.govcore.ac.ukbit.edu.cnoxadiazole is expected to be dominated by π-π* transitions within the conjugated benzoxadiazole ring system. The isocyanate group may have a modest influence on the position of the absorption maxima. The inclusion of solvent effects in the calculations, often through a polarizable continuum model, is crucial for obtaining accurate predictions that can be compared with experimental spectra recorded in solution. beilstein-journals.org
Similarly, computational methods can also be used to predict emission spectra, providing insights into the molecule's potential fluorescence or phosphorescence properties. These calculations involve optimizing the geometry of the first excited state.
Quantitative Structure-Reactivity Relationships (QSAR) for Isocyanato-Benzoxadiazoles
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. nih.gov These models are widely used in drug discovery and materials science.
For a series of isocyanato-benzoxadiazole derivatives, a QSAR study could be developed to predict their reactivity towards nucleophiles, which is a key reaction of isocyanates. The model would be built using a set of known compounds (a training set) with experimentally determined reaction rates.
The process involves:
Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the observed reactivity. imist.ma
Model Validation: The predictive power of the QSAR model is assessed using a separate set of compounds (a test set) that were not used in the model development.
QSAR studies on related heterocyclic compounds like oxadiazoles (B1248032) have been successfully used to predict various biological activities. imist.manih.gov A similar approach could be applied to isocyanato-benzoxadiazoles to guide the design of new compounds with desired reactivity profiles.
Table 3: Common Descriptors Used in QSAR Studies
| Descriptor Type | Examples |
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges |
| Steric | Molecular volume, Surface area, Molar refractivity |
| Topological | Connectivity indices, Wiener index |
| Hydrophobic | LogP |
Advanced Spectroscopic and Mechanistic Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural verification of 5-Isocyanatobenzo[c] researchgate.netmt.comresearchgate.netoxadiazole and for probing its chemical environment. Both ¹H and ¹³C NMR provide detailed information about the electronic structure and connectivity of the molecule.
The final structure of 5-Isocyanatobenzo[c] researchgate.netmt.comresearchgate.netoxadiazole, as well as potential intermediates formed during its synthesis (e.g., from the corresponding amine or acyl azide), can be unequivocally identified using ¹H and ¹³C NMR. The aromatic region of the ¹H NMR spectrum is particularly informative. Due to the substitution at the 5-position, the molecule presents an AMX spin system for the three aromatic protons.
The predicted chemical shifts are influenced by the electron-withdrawing nature of both the benzoxadiazole ring and the isocyanate group. The proton at C4 would likely appear furthest downfield due to its proximity to the electronegative isocyanate substituent and the heterocyclic ring. In ¹³C NMR, the isocyanate carbon itself provides a key diagnostic signal, typically appearing in the 120-130 ppm range. The carbons of the benzoxadiazole ring (C3a, C7a) are expected at the lower field end of the aromatic region.
Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Isocyanatobenzo[c] researchgate.netmt.comresearchgate.netoxadiazole Predicted values are based on standard substituent effects and data from analogous benzoxadiazole structures.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
|---|---|---|---|---|
| ¹H | H-4 | ~8.0 - 8.2 | d | J ≈ 2 Hz |
| H-6 | ~7.6 - 7.8 | dd | J ≈ 9 Hz, 2 Hz | |
| H-7 | ~7.9 - 8.1 | d | J ≈ 9 Hz | |
| ¹³C | -N=C=O | ~125 - 130 | s | - |
| C-4 | ~115 - 120 | d | - | |
| C-5 | ~135 - 140 | s | - | |
| C-6 | ~125 - 130 | d | - | |
| C-7 | ~110 - 115 | d | - | |
| C-3a | ~145 - 150 | s | - | |
| C-7a | ~148 - 153 | s | - |
While the benzoxadiazole ring is planar, the isocyanate group possesses rotational freedom around the C5-N bond. Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating such conformational dynamics. By monitoring the NMR spectra over a range of temperatures, it is possible to study the energetics of restricted rotation.
At low temperatures, the rotation around the C5-N bond could potentially be slow enough on the NMR timescale to result in the observation of distinct signals for atoms that are chemically equivalent at room temperature due to rapid rotation. As the temperature is increased, these distinct signals would broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen into a time-averaged signal at higher temperatures. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation. Such studies provide fundamental insights into the molecule's conformational preferences and steric landscape.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is highly effective for identifying specific functional groups within a molecule. These methods are complementary and provide a detailed "fingerprint" of 5-Isocyanatobenzo[c] researchgate.netmt.comresearchgate.netoxadiazole.
The most prominent and diagnostically useful feature in the IR spectrum of 5-Isocyanatobenzo[c] researchgate.netmt.comresearchgate.netoxadiazole is the very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. spectroscopyonline.com This band typically appears in a relatively clear region of the spectrum, between 2240 and 2280 cm⁻¹. spectroscopyonline.com Its high intensity is due to the large change in dipole moment during the vibration. This peak serves as an unambiguous indicator of the presence of the isocyanate moiety.
The benzoxadiazole ring itself gives rise to a series of characteristic vibrations. These include aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region, C-H stretching above 3000 cm⁻¹, and ring breathing modes. The C=N and N-O stretching vibrations of the oxadiazole heterocycle also produce distinct bands in the fingerprint region (typically 1300-1500 cm⁻¹ and 900-1000 cm⁻¹, respectively). In Raman spectroscopy, the symmetric vibrations, particularly of the aromatic system, are often more intense.
Characteristic Vibrational Frequencies for 5-Isocyanatobenzo[c] researchgate.netmt.comresearchgate.netoxadiazole
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| Asymmetric Stretch | -N=C=O | 2240 - 2280 | Very Strong, Sharp | Weak |
| Aromatic C-H Stretch | Ar-H | 3050 - 3150 | Medium | Strong |
| Aromatic C=C Stretch | Ar C=C | 1450 - 1620 | Medium to Strong | Strong |
| Ring C=N Stretch | Oxadiazole | 1400 - 1500 | Medium | Medium |
| Ring N-O Stretch | Oxadiazole | 900 - 1000 | Medium | Weak |
The distinct and intense isocyanate peak in the mid-IR spectrum makes it an ideal probe for real-time, in situ monitoring of chemical reactions. remspec.com Using attenuated total reflectance (ATR) FT-IR spectroscopy with a fiber-optic probe, the progress of reactions involving the isocyanate group, such as its conversion to a urethane (B1682113) via reaction with an alcohol, can be followed continuously. researchgate.netmt.comazom.com
By recording spectra at regular intervals, a kinetic profile of the reaction can be generated by tracking the decrease in the integrated area of the isocyanate peak at ~2270 cm⁻¹. researchgate.net Simultaneously, the appearance of new peaks, such as the urethane carbonyl (C=O) stretch around 1700-1740 cm⁻¹, can be monitored to observe product formation. This technique allows for the precise determination of reaction endpoints, kinetic rate constants, and the identification of potential reaction intermediates without the need for offline sampling and analysis. mt.com
Mass Spectrometry Techniques
Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of 5-Isocyanatobenzo[c] researchgate.netmt.comresearchgate.netoxadiazole. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula. Furthermore, analysis of the fragmentation patterns under techniques like electron ionization (EI) or collision-induced dissociation (CID) offers valuable structural information.
The fragmentation of 5-Isocyanatobenzo[c] researchgate.netmt.comresearchgate.netoxadiazole is expected to proceed through several predictable pathways. A prominent molecular ion (M⁺) peak should be observed. A characteristic fragmentation pathway for aryl isocyanates is the loss of a neutral carbon monoxide (CO) molecule, which would result in a fragment corresponding to the nitrene radical cation. The benzoxadiazole ring itself can also fragment, typically through the loss of a nitric oxide (NO) radical.
Predicted Key Fragments in the Mass Spectrum of 5-Isocyanatobenzo[c] researchgate.netmt.comresearchgate.netoxadiazole Based on a molecular formula of C₇H₃N₃O₂ and integer masses.
| m/z | Proposed Identity | Proposed Neutral Loss |
|---|---|---|
| 161 | [C₇H₃N₃O₂]⁺ (Molecular Ion) | - |
| 133 | [C₆H₃N₃O]⁺ | CO |
| 131 | [C₇H₃N₂O]⁺ | NO |
| 103 | [C₆H₃N₂]⁺ | CO + NO |
| 75 | [C₅H₃N]⁺ | CO + NO + HCN |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.
For 5-Isocyanatobenzo[c] researchgate.netnih.govmdpi.comoxadiazole (C₇H₃N₃O₂), the exact mass of its molecular ion [M]⁺ or protonated molecule [M+H]⁺ can be calculated and compared against the experimentally measured value. This confirmation is critical in synthetic chemistry to verify that the target molecule has been formed. mdpi.comcsic.es The high accuracy of HRMS provides a high degree of confidence in the assigned molecular formula, which is the first step in structural elucidation. nih.govmdpi.com
Table 1: Theoretical Exact Mass for 5-Isocyanatobenzo[c] researchgate.netnih.govmdpi.comoxadiazole Ions
| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |
|---|---|---|
| [M]⁺ | C₇H₃N₃O₂ | 161.0225 |
| [M+H]⁺ | C₇H₄N₃O₂ | 162.0303 |
Note: Data is theoretical and serves as a reference for experimental verification.
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS or MSⁿ) is a powerful technique used to probe the structure of a molecule by analyzing its fragmentation patterns. In a typical experiment, the molecular ion of 5-isocyanatobenzo[c] researchgate.netnih.govmdpi.comoxadiazole is isolated and then subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions.
The fragmentation of the benzo[c] researchgate.netnih.govmdpi.comoxadiazole ring system often involves characteristic losses. researchgate.net The isocyanate group (-N=C=O) is also a key functional group that directs fragmentation. Common fragmentation pathways for related heterocyclic compounds include the cleavage of the oxadiazole ring and rearrangements. researchgate.netresearchgate.net Analysis of these pathways provides valuable information about the connectivity of atoms within the molecule. uni-halle.de The fragmentation pattern is influenced by the substituents on the ring, and studying these patterns helps in distinguishing isomers. arkat-usa.org
Table 2: Plausible Fragment Ions of 5-Isocyanatobenzo[c] researchgate.netnih.govmdpi.comoxadiazole in MS/MS
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Description |
|---|---|---|---|
| 161.02 | [C₇H₃N₂O]⁺ | NO | Loss of nitric oxide from the oxadiazole ring. |
| 161.02 | [C₆H₃N₂O]⁺ | CO | Loss of carbon monoxide from the isocyanate group. |
Note: These fragmentation pathways are predicted based on the known behavior of related oxadiazole and isocyanate compounds. researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy are used to investigate the electronic properties of molecules. These techniques are particularly useful for compounds like 5-Isocyanatobenzo[c] researchgate.netnih.govmdpi.comoxadiazole, which contains a chromophoric and potentially fluorogenic benzofurazan (B1196253) core.
Investigation of Electronic Transitions and Chromophoric Properties
The benzo[c] researchgate.netnih.govmdpi.comoxadiazole (benzofurazan) ring system is a known chromophore. Its UV-Vis absorption spectrum is characterized by electronic transitions, typically π → π* and n → π*, within the aromatic system. The conjugation of the isocyanate group with the benzoxadiazole ring influences the energy of these transitions and, consequently, the absorption maxima (λmax). Structurally analogous benzo[c] researchgate.netnih.govmdpi.comthiadiazole dyes are known to exhibit low-energy charge-transfer states that dominate their optical spectra. researchgate.net Similar properties can be anticipated for the oxadiazole counterpart, where the electronic properties can be modulated by substituent effects. researchgate.net
Characterization of Fluorogenic Derivatization Products
The isocyanate group is highly reactive toward nucleophiles such as primary and secondary amines, alcohols, and thiols. This reactivity allows 5-Isocyanatobenzo[c] researchgate.netnih.govmdpi.comoxadiazole to be used as a derivatizing agent. The reaction with a non-fluorescent analyte can yield a highly fluorescent product. The benzofurazan moiety often acts as a fluorophore, and its fluorescence properties (e.g., emission wavelength, quantum yield, and Stokes shift) can change significantly upon reaction of the isocyanate group. nih.gov This "turn-on" fluorescence mechanism is the basis of many sensitive detection methods in analytical chemistry. The resulting urea (B33335), carbamate (B1207046), or thiocarbamate derivatives can be characterized by their distinct fluorescence spectra, providing a method for quantitative analysis of the original analyte.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single crystal of 5-Isocyanatobenzo[c] researchgate.netnih.govmdpi.comoxadiazole, if obtainable, can be analyzed to yield precise information on bond lengths, bond angles, and torsional angles. researchgate.net This data provides experimental confirmation of the molecule's connectivity and conformation.
Furthermore, the analysis reveals details of the crystal packing, including intermolecular interactions such as hydrogen bonds, π-π stacking, and other van der Waals forces. mdpi.commdpi.com This information is crucial for understanding the material's solid-state properties. For related heterocyclic compounds, X-ray diffraction has been essential to confirm the molecular structure and regioisomerism resulting from synthesis. researchgate.net
Advanced Chromatographic Methods for Purity Assessment and Mixture Separation
Chromatographic techniques are essential for the separation and purification of synthesized compounds and for assessing their purity.
High-performance liquid chromatography (HPLC) is a primary tool for analyzing the purity of 5-Isocyanatobenzo[c] researchgate.netnih.govmdpi.comoxadiazole. Using a suitable stationary phase (e.g., C18) and mobile phase, HPLC can separate the target compound from starting materials, byproducts, and other impurities. Coupling HPLC with a photodiode array (PDA) detector allows for the simultaneous acquisition of UV-Vis spectra, aiding in peak identification. For definitive identification, HPLC can be coupled with mass spectrometry (LC-MS).
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another valuable technique, provided the compound is sufficiently volatile and thermally stable. It allows for the separation of volatile components in a sample mixture and their subsequent identification based on their mass spectra. Thin-layer chromatography (TLC) is also a rapid and convenient method for monitoring reaction progress and assessing fraction purity during purification. jlu.edu.cn For larger scale purification, automated in-line chromatography systems can be employed for efficient isolation of the target compound. beilstein-journals.org
Applications in Advanced Materials Science
Development of Functional Polymers and Copolymers
The dual functionality of 5-Isocyanatobenzo[c] usm.eduresearchgate.netoxadiazole makes it a versatile building block for the synthesis of novel polymers with tailored properties. The isocyanate group allows for its incorporation into various polymer backbones through well-established reactions, while the benzoxadiazole moiety can impart desirable optical, electronic, and thermal characteristics.
The isocyanate group is highly reactive towards nucleophiles such as alcohols and amines, forming urethane (B1682113) and urea (B33335) linkages, respectively. This reactivity allows for the straightforward integration of the benzo[c] usm.eduresearchgate.netoxadiazole unit into polyurethane and polyurea networks. The incorporation of this heterocyclic system can significantly enhance the performance of these materials. For instance, the presence of the rigid and polar benzoxadiazole ring is expected to improve the thermal stability and mechanical properties of the resulting polymers. This is attributed to the formation of a greater number of hydrogen bonds between the urea and urethane groups and the heterocyclic rings. researchgate.net
In a study on polyurethane-ureas synthesized with a different oxadiazole-containing diamine, the incorporation of the oxadiazole ring led to improved thermal stability and good mechanical properties. researchgate.net While this study did not use 5-Isocyanatobenzo[c] usm.eduresearchgate.netoxadiazole directly, it demonstrates the principle that incorporating such heterocyclic structures can be beneficial. The synthesis of polyurea, in general, is a step-growth polymerization involving the reaction of an isocyanate monomer or prepolymer with a polyamine. nih.gov
The properties of such modified polyurethanes and polyureas could be tailored by adjusting the concentration of the 5-Isocyanatobenzo[c] usm.eduresearchgate.netoxadiazole monomer. This would allow for the fine-tuning of properties such as hardness, elasticity, and thermal resistance for specific applications.
The benzo[c] usm.eduresearchgate.netoxadiazole unit is a well-known electron-accepting moiety in the design of donor-acceptor conjugated polymers for optoelectronic applications. These materials are of great interest for use in organic solar cells, light-emitting diodes, and field-effect transistors. rsc.org
A thesis focused on the synthesis and characterization of benzo[c] usm.eduresearchgate.netoxadiazole-based conjugated polymers for organic solar cells highlights the importance of this structural unit. In this work, six different conjugated polymers were synthesized by coupling 2,1,3-benzoxadiazole derivatives with various donor groups using Stille polycondensation reactions. The resulting polymers exhibited promising optical and electrochemical properties for photovoltaic applications.
The electronic and optical band gaps of these polymers were found to be in a range suitable for organic solar cells. The performance of the solar cell devices fabricated with these polymers was evaluated, with the best-performing device showing a power conversion efficiency of 10.33%. This demonstrates the potential of incorporating the benzo[c] usm.eduresearchgate.netoxadiazole core into conjugated polymer backbones for high-performance optoelectronic devices. The isocyanate group in 5-Isocyanatobenzo[c] usm.eduresearchgate.netoxadiazole could serve as a reactive handle for post-polymerization modification to further tune the properties of these conjugated polymers.
| Polymer | Electronic Band Gap (eV) | Optical Band Gap (eV) | Power Conversion Efficiency (%) |
|---|---|---|---|
| P1 | 1.83 | 1.81 | 10.33 |
| P2 | 1.86 | 1.76 | 6.43 |
| P3 | 2.03 | 1.74 | In progress |
| P4 | 2.07 | 1.74 | In progress |
| P5 | 1.76 | 1.72 | 1.63 |
| P6 | 2.10 | 1.71 | In progress |
The difunctional nature of 5-Isocyanatobenzo[c] usm.eduresearchgate.netoxadiazole, with its reactive isocyanate group and the potential for the benzoxadiazole ring to participate in intermolecular interactions, makes it a candidate for use as a cross-linking agent. Isocyanates are widely used to cross-link polymers containing active hydrogen atoms, such as polyols, polyamines, and polythiols.
By introducing 5-Isocyanatobenzo[c] usm.eduresearchgate.netoxadiazole into a polymer matrix, the isocyanate group can react with the polymer chains, forming covalent cross-links. This process would lead to the formation of a three-dimensional network structure, resulting in improved mechanical strength, thermal stability, and solvent resistance of the material. The extent of cross-linking and the resulting material properties could be controlled by the amount of the cross-linking agent used.
Furthermore, the incorporated benzoxadiazole units could introduce additional functionalities into the cross-linked polymer matrix, such as fluorescence or electron-accepting properties, which could be exploited in the development of smart materials or functional coatings.
Surface Modification and Coating Technologies
The reactivity of the isocyanate group makes 5-Isocyanatobenzo[c] usm.eduresearchgate.netoxadiazole a valuable tool for surface modification and the development of functional coatings. By grafting this molecule onto a surface, it is possible to tailor the surface's chemical and physical properties for a wide range of applications.
The "grafting to" approach involves the reaction of end-functionalized polymer molecules with complementary functional groups on a surface to create a polymer brush. The isocyanate group of 5-Isocyanatobenzo[c] usm.eduresearchgate.netoxadiazole can readily react with surfaces rich in hydroxyl or amine groups, such as silica (B1680970), metal oxides, or plasma-treated polymers. This covalent attachment ensures the long-term stability of the modification. cityu.edu.hk
By grafting 5-Isocyanatobenzo[c] usm.eduresearchgate.netoxadiazole onto a surface, the interfacial properties, such as wettability, adhesion, and biocompatibility, can be precisely controlled. The benzoxadiazole moiety, with its specific electronic and photophysical properties, can impart new functionalities to the surface. For example, a surface modified with this compound could exhibit fluorescence, which could be utilized in sensing applications.
For more precise control over the grafted polymer layer, controlled surface-initiated polymerization (SIP) techniques can be employed. usm.edu In this context, a derivative of 5-Isocyanatobenzo[c] usm.eduresearchgate.netoxadiazole with a blocked isocyanate group could be particularly useful. Blocked isocyanates are temporarily protected isocyanate groups that can be deprotected under specific conditions, such as heat, to regenerate the reactive isocyanate. usm.edursc.org
A blocked isocyanate derivative of 5-Isocyanatobenzo[c] usm.eduresearchgate.netoxadiazole could be anchored to a surface, and then a controlled polymerization could be initiated from a functional group on the benzoxadiazole ring. This "grafting from" approach allows for the growth of well-defined polymer brushes with controlled thickness, density, and composition. The isocyanate group could then be de-blocked to introduce another layer of functionality or to promote adhesion to a subsequent layer. This strategy offers a versatile platform for creating complex and highly functional surface coatings with tailored interfacial properties. usm.edu The use of blocked isocyanates in surface-initiated polymerization allows for the creation of precisely engineered modification platforms with highly reactive side chains. usm.edu
Creation of Advanced Sensing Platforms
The unique electronic properties of the benzo[c] beilstein-journals.orgscholaris.canih.govoxadiazole core, combined with the versatile reactivity of the isocyanate group, make 5-isocyanatobenzo[c] beilstein-journals.orgscholaris.canih.govoxadiazole a promising candidate for the development of advanced sensing platforms. These platforms can be designed to detect a variety of analytes through changes in their optical or electronic properties.
Design of Chemosensors Based on Isocyanate Reactivity
The high reactivity of the isocyanate group (-N=C=O) towards nucleophiles forms the basis for designing chemosensors. This reactivity allows for the covalent attachment of the benzoxadiazole fluorophore to analytes containing functional groups such as amines, alcohols, and thiols. Upon reaction, the local environment of the fluorophore is altered, leading to a detectable change in its photophysical properties, such as fluorescence intensity or wavelength.
The general principle involves the nucleophilic attack of an analyte on the electrophilic carbon atom of the isocyanate. This results in the formation of urea, urethane, or thiocarbamate linkages. This reaction can be tailored for the selective detection of specific analytes by modifying the sensing molecule's structure to promote specific interactions.
| Nucleophile | Functional Group | Resulting Linkage | Potential Analyte Class |
|---|---|---|---|
| Amine | -NH2 | Urea | Biogenic amines, amino acids |
| Alcohol | -OH | Urethane | Alcohols, phenols |
| Thiol | -SH | Thiocarbamate | Thiols, cysteine |
Development of Responsive Materials to Environmental Stimuli
The benzo[c] beilstein-journals.orgscholaris.canih.govoxadiazole moiety is known for its electron-accepting nature and its contribution to the formation of materials with interesting electronic and optical properties. When incorporated into polymers or other materials, this heterocyclic system can impart sensitivity to environmental stimuli such as changes in polarity, temperature, or the presence of specific ions.
For instance, polymers containing the benzo[c] beilstein-journals.orgscholaris.canih.govoxadiazole unit have been investigated for their use in organic field-effect transistors and solar cells. These applications leverage the electron-deficient character of the benzoxadiazole ring to facilitate electron transport. Materials incorporating 5-isocyanatobenzo[c] beilstein-journals.orgscholaris.canih.govoxadiazole could be designed to respond to external stimuli through the isocyanate group's reactivity, leading to changes in the material's conductivity, color, or fluorescence.
| Stimulus | Potential Interaction with Isocyanate Group | Resulting Change in Material Property |
|---|---|---|
| Humidity (Water) | Reaction to form an unstable carbamic acid, which decomposes | Alteration of conductivity or swelling |
| Amines/Ammonia (B1221849) | Formation of urea linkages | Colorimetric or fluorometric response |
| pH change | Protonation of the heterocyclic nitrogen atoms | Shift in absorption or emission spectra |
Role as Synthetic Building Blocks in Complex Molecule Construction
5-Isocyanatobenzo[c] beilstein-journals.orgscholaris.canih.govoxadiazole serves as a valuable and versatile building block in organic synthesis, enabling the construction of more complex molecules, particularly nitrogen-containing heterocycles.
Versatile Reagent in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient chemical reactions in which three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. Isocyanates are well-known for their participation in various MCRs, such as the Ugi and Passerini reactions.
While specific examples involving 5-isocyanatobenzo[c] beilstein-journals.orgscholaris.canih.govoxadiazole in MCRs are not extensively documented, its isocyanate functionality makes it a prime candidate for such reactions. By participating in MCRs, it can be used to generate diverse libraries of complex molecules incorporating the benzoxadiazole scaffold in a time- and resource-efficient manner.
| Reaction Name | Other Reactants | Resulting Product Class |
|---|---|---|
| Ugi reaction | An aldehyde or ketone, an amine, and an isocyanide | α-Acylamino carboxamides |
| Passerini reaction (modified) | An aldehyde or ketone, and a carboxylic acid (in the presence of an isocyanide) | α-Acyloxy carboxamides |
Precursor for Nitrogen-Containing Heterocycles
The isocyanate group is a valuable precursor for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. Through cyclization reactions with appropriate bifunctional reagents, 5-isocyanatobenzo[c] beilstein-journals.orgscholaris.canih.govoxadiazole can be converted into more complex fused heterocyclic systems.
For example, reaction with a molecule containing both an amine and a hydroxyl group could lead to the formation of a cyclic urethane. Similarly, reactions with hydrazines or other dinucleophiles can be employed to construct five- or six-membered heterocyclic rings fused to other ring systems. These strategies provide a pathway to novel compounds with potentially interesting biological or material properties. Aza-heterocyclic derivatives, in general, are privileged scaffolds in the composition of biologically active molecules.
Future Research Directions and Unexplored Avenues
Sustainable and Green Chemistry Approaches to Synthesis
The future manufacturing and application of 5-isocyanatobenzo[c] rsc.orglibretexts.orgresearchgate.netoxadiazole will be contingent on the development of environmentally benign synthetic routes. nih.govqub.ac.uk Traditional isocyanate synthesis often relies on hazardous reagents like phosgene (B1210022), prompting a shift towards greener alternatives. rsc.orgacs.org Research should focus on adapting modern, sustainable methods to the synthesis of this specific heterocyclic isocyanate.
A key area for innovation lies in catalysis to enable efficient and selective isocyanate formation from readily available precursors, avoiding harsh reagents. rsc.org The catalyzed carbonylation of nitroaromatic compounds is an appealing phosgene-free route. researchgate.net Future work should investigate the application of transition metal catalysts for the conversion of 5-nitrobenzo[c] rsc.orglibretexts.orgresearchgate.netoxadiazole directly to the target isocyanate. Another sustainable pathway involves the thermal or catalytic decomposition of carbamate (B1207046) precursors, which circumvents the use of phosgene entirely. researchgate.netacs.org
Furthermore, electrochemical methods offer an oxidant-free strategy for the in situ generation of isocyanates, which could be adapted for this system. rsc.org The development of catalysts for the reactions of the isocyanate group, such as base catalysts for urethane (B1682113) formation, is also crucial for its application in polymer synthesis. libretexts.org
| Potential Catalytic Approach | Precursor Compound | Key Advantages | Relevant Research Areas |
| Reductive Carbonylation | 5-Nitrobenzo[c] rsc.orglibretexts.orgresearchgate.netoxadiazole | Phosgene-free, direct conversion. researchgate.net | Screening Group VIII metal complexes (e.g., Palladium, Rhodium based). researchgate.net |
| Carbamate Decomposition | 5-(Alkoxycarbonylamino)benzo[c] rsc.orglibretexts.orgresearchgate.netoxadiazole | Avoids toxic inputs, high purity products. researchgate.net | Development of heterogeneous catalysts (e.g., metal oxides) for improved efficiency. researchgate.net |
| Electrochemical Synthesis | 5-Aminobenzo[c] rsc.orglibretexts.orgresearchgate.netoxadiazole | Eliminates need for chemical oxidants, mild conditions. rsc.org | Optimization of electrode materials and reaction conditions. |
| Curtius Rearrangement | 5-Carboxybenzo[c] rsc.orglibretexts.orgresearchgate.netoxadiazole derived azide (B81097) | Phosgene-free, versatile laboratory-scale method. libretexts.org | Exploring photochemical or thermal conditions for rearrangement. |
Transitioning from batch synthesis to continuous flow processes represents a significant step towards safer, more efficient, and scalable production of 5-isocyanatobenzo[c] rsc.orglibretexts.orgresearchgate.netoxadiazole. scitube.ioresearchgate.net Flow chemistry allows for precise control over reaction parameters such as temperature and mixing, handling of hazardous intermediates in small volumes, and seamless integration of multiple reaction and purification steps. scitube.iomdpi.com
Future research should aim to design a multi-step continuous flow system for the synthesis of the target compound. rsc.org This could involve, for example, the continuous nitration of a benzoxadiazole precursor, followed by a catalytic reduction to the amine, and a final phosgene-free conversion to the isocyanate, all within an integrated and automated setup. mdpi.com Such a process would not only enhance safety and efficiency but also facilitate rapid production and optimization. d-nb.info
Advanced Mechanistic Elucidation of Complex Reaction Pathways
A deep understanding of the reaction mechanisms involving 5-isocyanatobenzo[c] rsc.orglibretexts.orgresearchgate.netoxadiazole is critical for optimizing its synthesis and predicting its behavior in complex environments. The isocyanate group is known for its diverse reactivity, and the electronic nature of the benzoxadiazole ring can modulate this reactivity in unique ways.
Future studies should employ a combination of advanced spectroscopic techniques (e.g., rapid-scan kinetics) and computational modeling to investigate key reaction pathways. nih.gov This includes the mechanism of its formation via catalytic routes and its subsequent reactions with various nucleophiles. For instance, understanding the formation and stability of intermediates, such as the sigma complex that can form at the benzoxadiazole ring, is crucial for predicting its fate in biological systems or material composites. nih.gov Mechanistic insights into potential side reactions, such as dimerization or cyclization, are also essential for improving reaction yields and product purity. researchgate.net
Rational Design of Novel Derivatives with Tailored Chemical Functionality
The isocyanate moiety is an exceptionally versatile functional group that can act as a gateway to a vast library of new derivatives. By reacting 5-isocyanatobenzo[c] rsc.orglibretexts.orgresearchgate.netoxadiazole with a wide range of nucleophiles (alcohols, amines, thiols), novel molecules with precisely tailored properties can be created. Structure-based design can be employed to develop derivatives with enhanced biological activity or specific material properties. nih.gov
Research should focus on synthesizing new families of compounds for applications in medicinal chemistry and materials science. For example, reacting the isocyanate with amine-containing pharmacophores could yield potent enzyme inhibitors, building on existing research into benzoxadiazole derivatives as inhibitors for targets like IDO1 and PD-L1. nih.govnih.gov
| Derivative Class | Nucleophilic Reactant | Potential Application | Rationale |
| Ureas | Primary/Secondary Amines | Drug discovery, supramolecular gels | Introduce bioactive moieties or hydrogen-bonding groups for self-assembly. nih.gov |
| Carbamates (Urethanes) | Alcohols/Phenols | Polymer science, prodrugs | Create monomers for polyurethanes or cleavable linkers for drug delivery. rsc.org |
| Thiocarbamates | Thiols | Materials science, bioactive compounds | Introduce sulfur atoms for metal binding or specific biological interactions. |
| Semicarbazides | Hydrazines | Coordination chemistry | Generate ligands for creating novel metal-organic frameworks. |
Integration of 5-Isocyanatobenzo[c]rsc.orglibretexts.orgresearchgate.netoxadiazole into Hierarchical Material Structures
The dual functionality of 5-isocyanatobenzo[c] rsc.orglibretexts.orgresearchgate.netoxadiazole makes it an ideal candidate for integration into complex, hierarchical materials. The isocyanate group provides a covalent anchor point, while the benzoxadiazole core imparts desirable electronic and photophysical properties.
A significant future direction is the development of novel polymers. Reacting the compound with diols or polyols will produce polyurethanes where the benzoxadiazole unit is incorporated into the polymer backbone. These materials could exhibit unique properties for applications in organic electronics, such as field-effect transistors, leveraging the electron-withdrawing nature of the benzoxadiazole moiety. rsc.org Another avenue is its use as a surface modifier, grafting it onto the surface of nanoparticles, carbon nanotubes, or metal oxides to create functional hybrid materials for sensing, catalysis, or imaging applications.
Exploration of Supramolecular Assembly and Self-Organizing Systems
The planar, aromatic structure of the benzoxadiazole ring suggests its potential to participate in non-covalent interactions like π-π stacking, which can drive self-assembly processes. By designing derivatives with appropriate appended groups, 5-isocyanatobenzo[c] rsc.orglibretexts.orgresearchgate.netoxadiazole can be used to create sophisticated self-organizing systems.
Future research should explore the synthesis of amphiphilic derivatives, for example, by reacting the isocyanate with long-chain alkyl amines to form ureas. The resulting molecules would possess a polar head (the benzoxadiazole and urea (B33335) groups capable of hydrogen bonding) and a nonpolar tail, potentially leading to the formation of micelles, vesicles, or liquid crystalline phases in solution. frontiersin.org These supramolecular structures could find applications in encapsulation, controlled release, or the templated synthesis of nanomaterials. The inherent fluorescence of many benzoxadiazole derivatives could also be exploited to probe the assembly process and create responsive materials. nih.gov
Hybrid Material Composites Incorporating the Benzo[c]mdpi.comnih.govnih.govoxadiazole-Isocyanate Motif
The development of advanced materials often relies on the synergistic combination of distinct molecular components to achieve properties that are not accessible with a single material. A promising, yet largely unexplored, avenue in materials science is the creation of hybrid composites based on the 5-isocyanatobenzo[c] mdpi.comnih.govnih.govoxadiazole motif. This unique structure combines the potent reactivity of an isocyanate group (–NCO) with the favorable electronic and photophysical properties of the benzo[c] mdpi.comnih.govnih.govoxadiazole (also known as benzofurazan) core. The isocyanate group serves as a versatile chemical anchor for covalent integration into a wide array of organic and inorganic matrices, while the benzoxadiazole unit can impart desirable characteristics such as fluorescence, thermal stability, and electron-accepting capabilities.
The primary rationale for designing such composites is to leverage the isocyanate's ability to form robust urethane or urea linkages, thereby ensuring excellent interfacial adhesion between the functional benzoxadiazole moiety and a host matrix. This strong covalent bonding is critical for the long-term stability and performance of composite materials, preventing phase separation and leaching of the active component. Research into isocyanate-based systems has shown their indispensable role in creating high-performance coatings, adhesives, and elastomers. pflaumer.com Concurrently, benzo[c] mdpi.comnih.govnih.govoxadiazole is recognized for its use in conjugated polymers for organic electronics, highlighting its intrinsic electronic properties. rsc.orgmetu.edu.tr The combination of these two functionalities within a single molecular building block opens up new possibilities for creating multifunctional hybrid materials with tailored properties.
Future research could explore several distinct architectures for these hybrid composites:
Polymer Matrix Nanocomposites: The 5-isocyanatobenzo[c] mdpi.comnih.govnih.govoxadiazole molecule can be used as a comonomer or a cross-linking agent in the synthesis of polyurethane or polyurea matrices. The resulting polymer would have benzoxadiazole units covalently embedded throughout its backbone. These functional polymer matrices could then be reinforced with a variety of nano- or micro-scale fillers to enhance mechanical, thermal, or conductive properties. The isocyanate functionality ensures a strong matrix, while the benzoxadiazole units could provide optical or electronic functionality.
Surface-Functionalized Inorganic Materials: The isocyanate group can react readily with hydroxyl (–OH) or amine (–NH2) groups present on the surface of inorganic materials like silica (B1680970) (SiO2), titanium dioxide (TiO2), or graphene oxide. This provides a straightforward method for covalently grafting the fluorescent and electron-accepting benzoxadiazole unit onto the surface of nanoparticles, mesoporous materials, or flat substrates. nih.govnih.gov Such surface functionalization could be used to alter the interfacial properties of the inorganic material, improve its dispersion in a polymer matrix, or create stationary phases for chromatography with unique selectivity.
Organic-Inorganic Covalent Hybrids: Beyond simple composites, the benzo[c] mdpi.comnih.govnih.govoxadiazole-isocyanate motif could serve as a molecular linker in true organic-inorganic hybrid materials. For example, it could be reacted with polyhedral oligosilsesquioxane (POSS) cages that have been functionalized with reactive hydrogen-containing groups (e.g., alcohols or amines). nih.govacs.org This would lead to a nanostructured material where the inorganic POSS cores are covalently interconnected by organic linkers containing the electronically active benzoxadiazole unit, resulting in a highly cross-linked, thermally stable network.
The potential applications for these novel composites are diverse and directly linked to the properties imparted by the benzoxadiazole core. The strong electron-accepting nature of this moiety makes these materials candidates for use in organic electronics, such as in charge-transport layers or as components in n-type semiconductors. rsc.org Furthermore, the inherent fluorescence of many benzoxadiazole derivatives suggests applications in solid-state sensors, where changes in the local environment (e.g., binding of an analyte or mechanical strain) could be transduced into a measurable optical signal. chemicalbook.com The robust, cross-linked networks formed via isocyanate chemistry would ensure the durability required for device fabrication and long-term operation.
To contextualize the potential of these unexplored materials, the properties of existing benzo[c] mdpi.comnih.govnih.govoxadiazole-based polymers and the types of fillers commonly used in polyurethane composites are summarized in the tables below.
Table 1: Properties of Representative Benzo[c] mdpi.comnih.govnih.govoxadiazole-Based Polymers This table presents data for polymers containing the benzoxadiazole unit, illustrating the electronic properties this motif can impart to a material.
| Polymer ID | HOMO Level (eV) | LUMO Level (eV) | Optical Bandgap (eV) | Application Context |
|---|---|---|---|---|
| PNBO | -5.9 | -4.0 | - | n-type field-effect transistors rsc.org |
| P1 | - | - | 1.81 | Organic solar cells metu.edu.tr |
| P2 | - | - | 1.76 | Organic solar cells metu.edu.tr |
| P5 | - | - | 1.72 | Organic solar cells metu.edu.tr |
Table 2: Examples of Functional Fillers for Isocyanate-Based Polymer Composites This table showcases various fillers that could be incorporated into a polyurethane-type matrix derived from the benzo[c] mdpi.comnih.govnih.govoxadiazole-isocyanate motif to enhance performance.
| Filler Type | Matrix | Purpose/Enhanced Property |
|---|---|---|
| Nanocellulose | Polyurethane Foam | Mechanical Reinforcement mdpi.com |
| Silver Nanoparticles | Thermoplastic Polyurethane | Antibacterial Properties nih.gov |
| Montmorillonite-Modified Sage | Polyurethane Foam | Mechanical Strength, Flame Retardancy nih.gov |
| Glass Fiber | Polyurethane | Mechanical Reinforcement acs.org |
| Graphene Oxide | Non-Isocyanate Polyurethane | Mechanical, Thermal, Flame Retardancy acs.org |
| Carbon Nanotubes | Polyurethane | Covalent grafting via isocyanate groups researchgate.net |
Table 3: List of Compounds
| Compound Name |
|---|
| 5-Isocyanatobenzo[c] mdpi.comnih.govnih.govoxadiazole |
| Benzo[c] mdpi.comnih.govnih.govoxadiazole |
| Polyhedral oligosilsesquioxane |
| Silica |
| Titanium dioxide |
Q & A
Q. What are the standard synthetic routes for 5-Isocyanatobenzo[c][1,2,5]oxadiazole, and what challenges are encountered in its preparation?
The synthesis often begins with commercially available precursors like 4-amino-3-nitrobenzoic acid. A multi-step approach involves cyclization and functionalization, where the isocyanate group is introduced via reactions with phosgene derivatives or cyanogen bromide. Challenges include controlling regioselectivity during nitrile formation and avoiding side reactions. For instance, microwave-assisted synthesis using NaCN or CuCN failed to produce the target nitrile, necessitating alternative pathways involving hydrolysis and amidation .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
Key techniques include:
- Elemental analysis for composition verification.
- IR spectroscopy to identify functional groups (e.g., isocyanate stretches at ~2200 cm⁻¹).
- Multinuclear NMR (¹H, ¹³C, ¹⁵N) to confirm molecular structure and substitution patterns.
- Differential Scanning Calorimetry (DSC) for thermal stability assessment.
- Single-crystal X-ray diffraction for definitive structural elucidation .
Q. What are the key considerations in selecting reaction conditions for functionalizing the oxadiazole ring?
Reactivity depends on the substitution pattern and electronic effects. Nucleophilic substitution at nitrogen or carbon positions requires polar aprotic solvents (e.g., DMF) and controlled temperatures. Electrophilic aromatic substitution (EAS) on the benzo ring is influenced by electron-withdrawing groups, which direct reactivity to specific positions. Reductive cleavage of the oxadiazole ring may occur under harsh conditions, necessitating mild reagents like LiAlH₄ for selective transformations .
Advanced Research Questions
Q. How can computational methods like DFT predict the energetic properties of this compound derivatives?
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level is used to calculate heats of formation (HoF), bond dissociation energies, and detonation parameters (velocity, pressure). Substituents like –C(NO₂)₃ or –NH– enhance HoF and detonation performance. For example, derivatives with –C(NO₂)₃ achieve detonation velocities >9000 m/s, outperforming RDX .
Q. What factors influence the thermal stability of oxadiazole-based compounds, and how do structural variations affect their performance?
Stability is governed by ring strain, substituent electronic effects, and intermolecular interactions. 1,3,4-Oxadiazoles are more thermally stable than 1,2,5-isomers due to lower ring strain. Incorporating electron-withdrawing groups (e.g., nitro) improves thermal stability (decomposition >200°C) but may reduce sensitivity. Single-crystal studies reveal that hydrogen-bonding networks enhance stability in hydrated forms .
Q. How does the substitution pattern on the oxadiazole ring impact reactivity in nucleophilic or electrophilic reactions?
Electrophilic attack occurs preferentially at the para position of the benzo ring due to electron-withdrawing effects of the oxadiazole. Nucleophilic substitution at the isocyanate group is favored in polar solvents, while steric hindrance from bulky substituents (e.g., aryl groups) slows reactivity. Computational NICS (Nucleus-Independent Chemical Shift) analysis quantifies aromaticity, guiding reactivity predictions .
Q. What are the design strategies for incorporating this compound into high-electron mobility materials?
The benzo[c][1,2,5]oxadiazole moiety acts as a strong electron acceptor. Copolymerizing it with electron donors (e.g., naphthalenediimide) creates n-type semiconductors. Such polymers exhibit electron mobilities up to 2.43 cm² V⁻¹ s⁻¹ and air stability, making them suitable for organic field-effect transistors (OFETs). Molecular orbital alignment via DFT optimizes charge transport properties .
Q. How do different oxadiazole isomers compare in terms of stability and application potential?
1,3,4-Oxadiazoles exhibit superior thermal stability compared to 1,2,5-isomers, making them preferable for energetic materials. However, 1,2,5-oxadiazoles (furazans) show higher detonation performance due to better oxygen balance. In medicinal chemistry, 1,3,4-isomers are bioisosteres for carboxylic acids, while 1,2,5-derivatives are explored for fluorescence in antiparasitic agents .
Q. What methodologies evaluate the biological activity of benzo[c][1,2,5]oxadiazole derivatives against pathogens like Leishmania donovani?
In vitro assays measure IC₅₀ values against promastigotes or amastigotes. Derivatives with –NO₂ or –CN groups show enhanced antileishmanial activity. Mechanistic studies involve inhibition of parasite-specific enzymes (e.g., trypanothione reductase) or fluorescent tagging to track cellular uptake. Notably, replacing the oxadiazole with benzofuran or indole rings retains activity, suggesting structural flexibility .
Q. What mechanistic insights explain the antileishmanial activity of benzo[c][1,2,5]oxadiazole derivatives?
Activity correlates with electron-deficient rings interacting with parasite redox systems. Derivatives disrupt thiol metabolism by inhibiting trypanothione reductase, a key enzyme in Leishmania. Fluorinated analogs enhance membrane permeability, while spirocyclic derivatives reduce toxicity. SAR studies highlight the importance of the oxadiazole’s electronegativity and planarity for target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
